3-Benzoylacrylic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060392, DTXSID30901612 | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
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Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3-Benzoylacrylic acid | |
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CAS No. |
17812-07-6, 583-06-2 | |
| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |
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| Record name | Benzoylacrylic acid | |
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| Record name | 3-Benzoylacrylic acid | |
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| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
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| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
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| Record name | 3-benzoylacrylic acid | |
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| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Benzoylacrylic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzoylacrylic acid, a versatile α,β-unsaturated carboxylic acid. It details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its significance as a scaffold in the development of novel therapeutic agents, particularly in oncology.
Core Chemical Identity and Properties
This compound, systematically named (E)-4-oxo-4-phenylbut-2-enoic acid, is a key chemical intermediate. The predominant form is the trans (E) isomer due to its greater thermodynamic stability.[1] While two CAS numbers, 583-06-2 and 17812-07-6, are associated with this compound, 583-06-2 is more frequently used for the general structure, whereas 17812-07-6 often specifies the trans isomer.[1][2][3][4][5]
The molecule's structure, featuring a conjugated system that includes a phenyl ketone and a carboxylic acid moiety, imparts unique reactivity, making it a valuable precursor for synthesizing a wide array of derivatives, including various heterocyclic compounds.[1][6]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 583-06-2 (general); 17812-07-6 (trans) | [2][3][4][7] |
| Molecular Formula | C₁₀H₈O₃ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1][2][3] |
| Appearance | White to yellow crystalline solid/powder | [1][4] |
| Melting Point | 94-97 °C | [2][6][7] |
| Boiling Point | ~333.9 °C (760 mmHg, estimated); Decomposes | [1][2] |
| Density | ~1.238 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents. | [1][3][6] |
Safety and Handling
This compound is classified as an irritant to the eyes, skin, and respiratory system and is toxic if swallowed.[2][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a tightly closed container away from oxidizing agents.[3]
Synthesis and Reactivity
This compound's reactivity is dominated by its α,β-unsaturated ketone and carboxylic acid functionalities, making it a versatile substrate for various organic transformations.
Synthesis via Friedel-Crafts Acylation
A common and well-documented method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride, catalyzed by aluminum chloride (AlCl₃).
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylacrylic acid, with the systematic IUPAC name (2E)-4-oxo-4-phenylbut-2-enoic acid, is a versatile organic compound characterized by a benzoyl group attached to an acrylic acid moiety.[1] This α,β-unsaturated keto acid serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for potential pharmaceutical agents.[2][3] Its unique chemical structure, featuring a conjugated system, imparts specific reactivity and physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and spectral data analysis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | White to light yellow or yellow-brown crystalline powder/needles. | [4][5] |
| Melting Point | 93-97 °C | [5][6] |
| Boiling Point | Decomposes before boiling. A rough estimate is 267.77°C. | [4][7] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether, and also in hot water. | [4][6][7] |
| pKa (Predicted) | 3.43 ± 0.10 | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-3-Benzoylacrylic acid in CDCl₃ (400 MHz) shows distinct signals corresponding to the protons in the molecule. The olefinic protons of the acrylic acid moiety appear as doublets due to cis-coupling. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region.
Key Chemical Shifts (δ) in ppm: [7]
-
8.4 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
8.01-8.03 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.
-
7.64 ppm (m, 1H): Aromatic proton para to the carbonyl group.
-
7.53 ppm (m, 2H): Aromatic protons meta to the carbonyl group.
-
6.90 ppm (d, J=15.6 Hz, 1H): Olefinic proton alpha to the carbonyl group.
-
Assignment of the olefinic proton beta to the carbonyl group is also expected within the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Key Chemical Shifts (δ) in ppm: [8][9]
-
~172 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
~160-165 ppm: Ketone carbonyl carbon (-C =O).
-
~115-140 ppm: Aromatic and olefinic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The spectrum of the closely related 2-phenylacrylic acid shows a strong carbonyl stretch at 1706 cm⁻¹.[8] For this compound, the following characteristic peaks are expected:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.
-
~1680-1660 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1640-1600 cm⁻¹: C=C stretching of the alkene and aromatic ring.
-
~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 176.[10] Key fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
-
m/z 176: Molecular ion [C₁₀H₈O₃]⁺.
-
m/z 105: [C₆H₅CO]⁺, often the base peak, resulting from the cleavage of the bond between the benzoyl group and the acrylic acid moiety.
-
m/z 77: [C₆H₅]⁺, corresponding to the phenyl group.
-
m/z 51: [C₄H₃]⁺, a common fragment from the benzene ring.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of β-benzoylacrylic acid involves the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Procedure:
-
Dissolve maleic anhydride in dry, thiophene-free benzene in a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser.
-
Gradually add anhydrous aluminum chloride powder to the stirred solution. The addition should be controlled to maintain a moderate reflux of benzene.
-
After the addition is complete, heat the mixture under reflux with stirring for approximately one hour.
-
Cool the reaction mixture in an ice bath and hydrolyze it by the slow addition of water, followed by concentrated hydrochloric acid, while maintaining cooling and stirring.
-
Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure.
-
Transfer the molten residue to a beaker and allow it to solidify by cooling.
-
Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a final wash with water.
-
The crude product can be further purified by recrystallization from benzene to yield light-yellow anhydrous β-benzoylacrylic acid.
Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus: Capillary melting point apparatus. Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, and then slow down to 1-2 °C/min as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.
Solubility Determination (Qualitative)
Procedure:
-
Add approximately 10-20 mg of this compound to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol).
-
Vigorously shake the test tube for 1-2 minutes.
-
Observe if the solid dissolves completely. If it dissolves, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble.
-
For temperature-dependent solubility, the mixture can be gently heated to observe any changes in solubility.
pKa Determination (Potentiometric Titration)
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol).
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Record the pH of the solution after each addition of the titrant.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like this compound.
This comprehensive guide provides essential physicochemical data and standardized experimental protocols for this compound, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]
- 3. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 583-06-2 [chemicalbook.com]
- 5. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound, predominantly trans, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. This compound(583-06-2) 13C NMR [m.chemicalbook.com]
- 10. Benzoylacrylic acid [webbook.nist.gov]
3-Benzoylacrylic acid molecular structure and formula
An In-depth Technical Guide to 3-Benzoylacrylic Acid
Introduction
This compound, systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is an organic compound with significant applications in research and development.[1] Its unique molecular architecture, featuring a phenyl ketone, a carboxylic acid, and an unsaturated carbon chain, renders it a versatile intermediate in the synthesis of a wide array of chemical entities.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Formula
This compound is an α,β-unsaturated carboxylic acid.[2] The presence of a conjugated system, which includes a benzene ring, a ketone carbonyl group, and an acrylic acid moiety, is a key determinant of its chemical reactivity.[2] The trans (E) isomer is the most common and thermodynamically stable form.
The fundamental details of its chemical identity are as follows:
-
Synonyms: β-Benzoylacrylic acid, 4-oxo-4-phenyl-2-butenoic acid, trans-3-Benzoylacrylic acid[3][5][7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to light yellow crystalline solid.[1][3]
| Property | Value | Reference(s) |
| Appearance | Yellow to yellow-brown crystalline needles or powder | [3] |
| Melting Point | 94-97 °C | [3][4][8] |
| Boiling Point | 333.9 °C at 760 mmHg | [3][4] |
| Density | 1.238 g/cm³ | [3] |
| Flash Point | 170 °C | [3][8] |
| Water Solubility | Insoluble | [1][8][9] |
| Solubility in Organics | Soluble in ethanol | [2] |
| pKa | 3.43 ± 0.10 (Predicted) | [8][9] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[10][11]
The general workflow for this synthesis is depicted below:
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[11]
Materials:
-
Maleic anhydride (34 g, 0.347 mol)
-
Dry, thiophene-free benzene (175 g, 200 ml, 2.24 mol)
-
Anhydrous aluminum chloride (100 g, 0.75 mol)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride in benzene with stirring.[11]
-
Catalyst Addition: Once the maleic anhydride has dissolved, add anhydrous aluminum chloride in 6-8 portions. The rate of addition should be controlled to maintain a moderate reflux of benzene. This step typically takes about 20 minutes.[11]
-
Reflux: After the addition of the catalyst is complete, heat the mixture under reflux on a steam bath with continuous stirring for 1 hour.[11]
-
Hydrolysis: Cool the reaction flask in an ice bath. Hydrolyze the reaction mixture by the slow addition of 200 ml of water, followed by 50 ml of concentrated hydrochloric acid, while maintaining cooling and stirring.[11]
-
Isolation: Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure (20-30 mm) at 50-60 °C.[11]
-
Precipitation and Filtration: Transfer the molten residue to a beaker and allow it to stand at 0-5 °C for 1 hour to induce crystallization. Collect the resulting yellow solid by suction filtration.[11]
-
Washing and Drying: Wash the solid with a cold solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, followed by a wash with 100 ml of cold water. Dry the product at 50 °C to yield light-yellow anhydrous β-benzoylacrylic acid.[11]
Reactivity and Applications in Drug Development
The chemical structure of this compound makes it a valuable precursor for synthesizing a variety of derivatives.[1] Its functional groups are amenable to reactions such as Michael additions and esterifications.[1]
In the field of drug development, this compound and its derivatives have been investigated for their potential as therapeutic agents. For instance, they have been used as scaffolds for the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer progression.[2] The interaction of such inhibitors with signaling pathways is a key area of research.
Below is a conceptual diagram illustrating the role of an inhibitor derived from this compound in a simplified signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]
- 3. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 583-06-2 [sigmaaldrich.com]
- 5. This compound, predominantly trans, 97% | Fisher Scientific [fishersci.ca]
- 6. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoylacrylic acid [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. This compound | 583-06-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Synthesis of Substituted 3-Benzoylacrylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 3-benzoylacrylic acids and their derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile chemical structure, featuring a benzoyl group attached to an acrylic acid backbone, allows for a wide range of substitutions, leading to a diverse library of molecules with varied biological activities. This technical guide provides a comprehensive overview of the synthesis of these valuable compounds, including detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Core Synthesis Methodology: Friedel-Crafts Acylation
The primary and most established method for the synthesis of 3-benzoylacrylic acid and its substituted derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (such as benzene or a substituted benzene) with maleic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the desired β-aroylacrylic acid.
The general reaction scheme is as follows:
References
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of 3-Benzoylacrylic Acid in Heterocyclic Compound Synthesis
Introduction
This compound, a versatile chemical intermediate, serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds.[1] Its unique structure, featuring a phenyl ketone, a carboxylic acid moiety, and an unsaturated carbon chain, provides multiple reactive sites for cyclization and functionalization reactions.[1] This guide explores the core utility of this compound as a precursor for synthesizing key heterocyclic scaffolds, such as pyridazinones and pyrazoles, which are prominent in medicinal chemistry due to their diverse pharmacological activities.[2][3][4][5] We will delve into detailed reaction pathways, experimental protocols, and the biological significance of the resulting compounds.
Core Reactivity and Synthetic Pathways
The reactivity of this compound is dominated by its electrophilic α,β-unsaturated carbonyl system and the carboxylic acid group. This allows for reactions with a variety of binucleophilic reagents, leading to the formation of diverse heterocyclic rings. The primary reaction pathways involve condensation and cyclization, particularly with hydrazine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
3-Benzoylacrylic Acid Derivatives: A Technical Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylacrylic acid and its derivatives represent a versatile class of compounds with significant potential in pharmaceutical research and development. Characterized by a core structure featuring a phenyl ketone and a carboxylic acid moiety linked by an unsaturated carbon chain, these molecules serve as valuable precursors for the synthesis of a diverse array of bioactive agents.[1] Their inherent reactivity allows for various chemical modifications, including Michael additions and esterifications, making them attractive scaffolds for drug design.[1] This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and experimental evaluation of this compound derivatives, with a focus on their applications as anticancer and enzyme-inhibiting agents.
Synthesis of this compound and its Derivatives
The foundational compound, this compound, can be synthesized through several established methods. A common and effective approach is the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[2]
General Synthetic Procedure for this compound Shikonin Ester Derivatives
A notable class of pharmaceutically active derivatives is the shikonin esters of this compound. Shikonin, a natural naphthoquinone, exhibits potent anticancer properties, and its combination with the this compound moiety has yielded dual inhibitors of tubulin and Epidermal Growth Factor Receptor (EGFR).[3]
A general synthetic approach involves the Steglich esterification of shikonin with the corresponding this compound derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a suitable solvent like dichloromethane.[4]
Pharmaceutical Applications and Mechanisms of Action
This compound derivatives have demonstrated efficacy in several therapeutic areas, most notably in oncology. Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in cancer progression.
Anticancer Activity
The anticancer effects of these derivatives are primarily attributed to their ability to inhibit crucial cellular targets such as tubulin and receptor tyrosine kinases, particularly EGFR.
Certain shikonin ester derivatives of this compound have been identified as potent dual inhibitors of tubulin polymerization and EGFR phosphorylation.[3]
-
Tubulin Inhibition: By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[3]
-
EGFR Inhibition: These derivatives also inhibit the kinase activity of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking EGFR signaling, they can impede downstream pathways responsible for cell proliferation, survival, and migration, such as the MAPK and PI3K/Akt pathways.[3]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. This compound derivatives can indirectly inhibit this pathway through their action on upstream activators like EGFR. By blocking EGFR, they prevent the activation of PI3K and the subsequent phosphorylation cascade involving Akt and mTOR, ultimately leading to decreased cancer cell proliferation and survival.[3][6]
Quantitative Data on Biological Activity
The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and specific enzymes.
| Derivative | Target Cell Line / Enzyme | IC50 | Reference |
| PMMB-317 (Shikonin ester) | A549 (Non-small cell lung cancer) | 4.37 µM | [3] |
| PMMB-317 (Shikonin ester) | EGFR | 22.7 nM | [3] |
| Acrylic acid compound 4b | MDA-MB-231 (Breast cancer) | 3.24 µM | [7] |
| Chalcone derivative (B-4) | MCF-7 (Breast cancer) | 6.70 µM | [1] |
| Chalcone derivative (B-4) | A549 (Non-small cell lung cancer) | 20.49 µM | [1] |
Experimental Protocols
The evaluation of this compound derivatives involves a series of in vitro assays to determine their biological activity and mechanism of action.
Synthesis of this compound
-
Materials: Maleic anhydride, dry thiophene-free benzene, anhydrous aluminum chloride, concentrated hydrochloric acid, water, sodium carbonate, Celite or other filter aid, Norit (activated carbon).
-
Procedure:
-
Dissolve maleic anhydride in dry benzene in a three-necked round-bottomed flask equipped with a stirrer and reflux condenser.
-
Gradually add anhydrous aluminum chloride while stirring, allowing the mixture to reflux moderately.
-
Heat the mixture under reflux for 1 hour.
-
Cool the reaction flask in an ice bath and hydrolyze the mixture by the slow addition of water, followed by concentrated hydrochloric acid.
-
Stir the mixture to break up the aluminum chloride addition compound.
-
Transfer the mixture to a Claisen flask and distill off the benzene and some water under reduced pressure.
-
Transfer the molten residue to a beaker and allow it to solidify by cooling.
-
Collect the crude product by suction filtration and wash with a solution of hydrochloric acid and then with water.
-
Dissolve the crude product in a warm sodium carbonate solution, treat with a filter aid, and filter.
-
Add activated carbon to the filtrate, heat, stir, and filter again.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the purified product by suction filtration, wash with cold water, and dry.[2]
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vitro Tubulin Polymerization Assay
-
Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound. Polymerization can be measured by the increase in light scattering (turbidity) at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (containing GTP), and the this compound derivative at various concentrations.
-
Initiate polymerization by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time.
-
Compare the polymerization curves of the treated samples to a control (vehicle-treated) to determine the inhibitory effect of the compound on tubulin assembly.
-
EGFR Kinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This can be done using various formats, including fluorescence-based or luminescence-based assays.
-
Procedure (General):
-
In a microplate well, combine the recombinant EGFR kinase enzyme, a specific peptide or protein substrate, and ATP.
-
Add the this compound derivative at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody or a detection reagent that generates a fluorescent or luminescent signal.
-
Quantify the signal to determine the extent of kinase inhibition by the compound.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Procedure:
-
Treat cancer cells with the this compound derivative for a specific time.
-
Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.
-
Treat the cells with RNase to remove RNA, which can also bind the fluorescent dye.
-
Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest caused by the compound.
-
Conclusion
This compound derivatives have emerged as a promising class of compounds for the development of new pharmaceutical agents, particularly in the field of oncology. Their straightforward synthesis and the potential for diverse structural modifications provide a rich scaffold for medicinal chemistry exploration. The ability of certain derivatives to dually target fundamental cancer-related proteins like tubulin and EGFR highlights their potential for developing effective and multi-targeted anticancer therapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this versatile class of molecules. Further investigation into the structure-activity relationships and pharmacokinetic profiles of these derivatives will be crucial in optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis and biological evaluation of benzoylacrylic acid shikonin ester derivatives as irreversible dual inhibitors of tubulin and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of 3-Benzoylacrylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Among the myriad of organic compounds, 3-benzoylacrylic acid and its derivatives, belonging to the broader class of β-aroylacrylic acids, have emerged as a subject of interest due to their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the antibacterial and antifungal properties of these compounds. While detailed contemporary research on a wide array of this compound derivatives is limited, this document synthesizes the available data on the broader class of β-aroylacrylic acids and outlines the established methodologies for their antimicrobial evaluation.
Antimicrobial Activity: Quantitative Data
A seminal study by Kirchner et al. explored the antibacterial properties of a series of ring-substituted β-aroylacrylic acids, esters, and amides. Their findings suggest that the antimicrobial activity is influenced by the nature and position of substituents on the benzoyl ring. Notably, compounds with alkyl groups in the ortho position relative to the unsaturated side chain were found to be the most effective.[1]
For illustrative purposes, the following table provides a template for how quantitative data on the antimicrobial activity of novel this compound derivatives should be presented. Researchers are encouraged to populate a similar table with their experimental findings.
Table 1: Template for Minimum Inhibitory Concentration (MIC) Data of this compound Derivatives
| Compound ID | R1 | R2 | R3 | R4 | R5 | Test Organism | MIC (µg/mL) |
| BzA-01 | H | H | H | H | H | Staphylococcus aureus | Data |
| BzA-01 | H | H | H | H | H | Escherichia coli | Data |
| BzA-01 | H | H | H | H | H | Candida albicans | Data |
| BzA-02 | 2-CH₃ | H | H | H | H | Staphylococcus aureus | Data |
| BzA-02 | 2-CH₃ | H | H | H | H | Escherichia coli | Data |
| BzA-02 | 2-CH₃ | H | H | H | H | Candida albicans | Data |
| BzA-03 | 4-Cl | H | H | H | H | Staphylococcus aureus | Data |
| BzA-03 | 4-Cl | H | H | H | H | Escherichia coli | Data |
| BzA-03 | 4-Cl | H | H | H | H | Candida albicans | Data |
| Control | - | - | - | - | - | Staphylococcus aureus | Data |
| Control | - | - | - | - | - | Escherichia coli | Data |
| Control | - | - | - | - | - | Candida albicans | Data |
Note: This table is a template. "Data" should be replaced with experimentally determined MIC values.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of novel compounds such as this compound derivatives relies on standardized and reproducible experimental protocols. The most common methods employed are the broth microdilution and agar diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
- 96-well microtiter plates.
- Standardized microbial inoculum (0.5 McFarland standard).
- Positive control (a known antibiotic/antifungal).
- Negative control (broth with inoculum and solvent, without the test compound).
2. Procedure:
- Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the microtiter plate using the appropriate broth.
- Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
1. Preparation of Materials:
- Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
- Standardized microbial inoculum (0.5 McFarland standard).
- Sterile cork borer or pipette tip to create wells in the agar.
- Test compounds at known concentrations.
- Positive and negative controls.
2. Procedure:
- Inoculation: A microbial lawn is prepared by evenly spreading the standardized inoculum over the entire surface of the agar plate.
- Well Creation: Wells of a fixed diameter are punched into the agar.
- Application of Compounds: A specific volume of each test compound solution is added to the respective wells.
- Incubation: The plates are incubated under appropriate conditions.
- Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis and antimicrobial evaluation of this compound derivatives.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For β-aroylacrylic acids, the antimicrobial activity is expected to be influenced by several structural features:
-
Substituents on the Benzoyl Ring: The nature (electron-donating or electron-withdrawing), size (steric hindrance), and position (ortho, meta, para) of substituents on the aromatic ring can significantly impact the electronic properties and overall conformation of the molecule, thereby affecting its interaction with microbial targets. As mentioned, early studies indicated that ortho-alkyl groups enhance antibacterial activity.[1]
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor system is a key feature of 3-benzoylacrylic acids. It is a reactive electrophilic moiety that can potentially interact with nucleophilic residues (such as cysteine or lysine) in microbial enzymes or proteins, leading to their inactivation.
-
Carboxylic Acid Moiety: The acidic nature of the carboxylic group can influence the compound's solubility, cell permeability, and potential to interact with targets through hydrogen bonding or ionic interactions. Esterification or amidation of this group would alter these properties and, consequently, the antimicrobial activity.
A logical relationship for a preliminary SAR study is depicted below.
References
An In-Depth Technical Guide on the Tautomerism of Substituted cis-3-Benzoylacrylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the tautomerism of substituted cis-3-benzoylacrylic acids. These compounds exhibit a fascinating ring-chain tautomerism, existing in equilibrium between an open-chain keto-acid form and a cyclic lactone form. Understanding this equilibrium is crucial for researchers in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence a molecule's biological activity, physicochemical properties, and stability. This guide summarizes key quantitative data, details experimental protocols for synthesis and analysis, and provides visualizations of the underlying chemical principles.
Introduction to the Tautomerism of cis-3-Benzoylacrylic Acids
Substituted cis-3-benzoylacrylic acids (also known as β-aroylacrylic acids) are α,β-unsaturated carboxylic acids that possess a ketone functional group. A key characteristic of the cis-isomer is its ability to undergo a reversible intramolecular nucleophilic addition, leading to the formation of a cyclic hemiacetal, which is a five-membered lactone ring. This phenomenon is a classic example of ring-chain tautomerism, where the open-chain form (keto-acid) and the cyclic form (lactone) coexist in equilibrium.
The position of this equilibrium is sensitive to a variety of factors, including the nature and position of substituents on the benzoyl ring, the solvent, and the pH of the medium. Electron-withdrawing groups on the aromatic ring tend to favor the cyclic lactone form, while electron-donating groups generally favor the open-chain keto-acid form.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium between the open-chain and cyclic forms can be quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the cyclic tautomer to that of the open-chain tautomer.
KT = [Cyclic Tautomer] / [Open-Chain Tautomer]
A study by Bowden and Henry systematically investigated the ring-chain tautomerism of a series of cis-3-acylacrylic acids. The equilibrium constants were determined by utilizing the observed pKa and the true pKa (pKaT) values in an 80% (w/w) 2-methoxyethanol–water solution.[1]
The following table summarizes the quantitative data for the tautomeric equilibrium of various substituted cis-3-benzoylacrylic acids.
Table 1: Tautomeric Equilibrium Data for Substituted cis-3-Benzoylacrylic Acids
| Substituent (X) in X-C₆H₄CO-CH=CH-COOH | pKa (obs) | pKaT (calc) | KT | % Cyclic Tautomer |
| p-Methoxy | 4.85 | 4.80 | 0.12 | 10.7 |
| p-Methyl | 4.78 | 4.72 | 0.14 | 12.3 |
| Hydrogen | 4.69 | 4.62 | 0.17 | 14.5 |
| p-Chloro | 4.58 | 4.50 | 0.20 | 16.7 |
| p-Bromo | 4.57 | 4.48 | 0.22 | 18.0 |
| m-Nitro | 4.35 | 4.22 | 0.35 | 25.9 |
| p-Nitro | 4.28 | 4.14 | 0.38 | 27.5 |
Data sourced from Bowden and Henry, J. Chem. Soc., Perkin Trans. 2, 1972, 206-209.[1]
Experimental Protocols
Synthesis of Substituted cis-3-Benzoylacrylic Acids
The synthesis of substituted cis-3-benzoylacrylic acids is typically achieved through the Friedel-Crafts acylation of a substituted benzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The initial product is the cis-isomer.
General Protocol for the Synthesis of a p-Substituted cis-3-Benzoylacrylic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in the substituted benzene (e.g., toluene, anisole, chlorobenzene), which also serves as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.0-2.5 eq.) portion-wise with vigorous stirring. The addition is exothermic and should be controlled to maintain a low temperature.
-
Reaction: After the addition of the catalyst, warm the reaction mixture to room temperature and then heat under reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: If a solid product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).
Determination of Tautomeric Equilibrium using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The ratio of the two tautomers can be determined by integrating the signals corresponding to specific protons in the open-chain and cyclic forms.
Protocol for NMR Analysis:
-
Sample Preparation: Prepare a solution of the substituted cis-3-benzoylacrylic acid of a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration. A delay of 5 times the longest T₁ is recommended.
-
Signal Identification: Identify the characteristic signals for both the open-chain and cyclic tautomers.
-
Open-chain (keto-acid): Look for the two vinylic protons of the α,β-unsaturated system, typically appearing as doublets.
-
Cyclic (lactone): Look for the protons of the furanone ring. The proton at C5, adjacent to the hydroxyl group and the phenyl ring, will have a characteristic chemical shift.
-
-
Integration and Calculation: Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. The mole fraction (and thus the percentage) of each tautomer can be calculated from the ratio of the integrals. For example, if a signal for the open form corresponds to one proton and a signal for the cyclic form also corresponds to one proton, the ratio of their integrals directly reflects the molar ratio of the two tautomers.
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, particularly the kinetics of the interconversion. The open-chain keto-acid form, with its extended conjugation, will have a different absorption maximum (λmax) compared to the less conjugated cyclic lactone form.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the substituted cis-3-benzoylacrylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The presence of two distinct absorption bands or a shoulder on a main band can indicate the presence of both tautomers. By applying Beer-Lambert's law and potentially using deconvolution techniques, the relative concentrations of the two species can be estimated if the molar absorptivities of the individual tautomers are known or can be approximated.
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, confirming the existence of a specific tautomer in the solid state. For cis-3-benzoylacrylic acids, it is often the cyclic lactone form that crystallizes.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Structural Analysis: The refined structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule, unequivocally identifying the tautomeric form present in the crystal lattice.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
References
3-Benzoylacrylic Acid: A Versatile Building Block for Novel Compound Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Benzoylacrylic acid (CAS No. 583-06-2), systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is a highly versatile organic compound that serves as a pivotal starting material in the synthesis of a wide array of novel molecules.[1] Its unique chemical architecture, featuring an α,β-unsaturated carboxylic acid, a phenyl ketone, and a conjugated double bond, provides multiple reactive sites for synthetic transformations.[2] This trifunctional nature makes it an exceptionally valuable building block for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.[1]
The presence of both electrophilic and nucleophilic centers allows this compound to participate in a variety of chemical reactions, including Michael additions, cyclocondensations, and esterifications.[2][3] These reactions open pathways to diverse heterocyclic systems, such as pyridazinones, pyrazoles, and oxazines, many of which form the core scaffolds of biologically active compounds.[3][4] Notably, derivatives of this compound have shown significant potential as therapeutic agents, including potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and data to facilitate its application in modern research and development.
Physicochemical Properties and Safety Data
This compound is typically a yellow to yellow-brown crystalline solid.[5] Its key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound | Property | Value | Reference(s) | | :--- | :--- | :--- | | CAS Number | 583-06-2 |[5] | | Molecular Formula | C₁₀H₈O₃ |[5] | | Molecular Weight | 176.17 g/mol |[5] | | Melting Point | 94-97 °C |[5] | | Boiling Point | 333.9 °C at 760 mmHg |[5] | | Density | 1.238 g/cm³ |[5] | | Appearance | Yellow to yellow-brown crystalline powder |[5] | | Solubility | Insoluble in water; Soluble in organic solvents like ethanol and benzene.[2][6] | | Flash Point | 170 °C |[5] |
2.1 Safety and Handling
This compound is classified as an irritant and is toxic if swallowed.[5][6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.[6]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: get immediate medical advice/attention).[7]
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its three main functional components: the carboxylic acid group, the α,β-unsaturated carbonyl system (an enone), and the phenyl ketone.
-
Carboxylic Acid Group: Allows for standard reactions such as esterification, amidation, and conversion to acyl chlorides.[2]
-
α,β-Unsaturated System: The conjugated double bond makes the β-carbon electrophilic and susceptible to nucleophilic attack via Michael (1,4-conjugate) addition.[2][3] This is a key reaction for introducing new functionalities.
-
Ketone Carbonyl Group: Can react with nucleophiles, such as hydrazines, to initiate cyclocondensation reactions, leading to the formation of various heterocyclic rings.[3]
This combination of reactive sites allows for the straightforward synthesis of complex molecules in a controlled manner.
Experimental Protocols
4.1 Protocol 1: Synthesis of β-Benzoylacrylic Acid
This protocol is adapted from the robust Friedel-Crafts acylation procedure detailed in Organic Syntheses.[7] It involves the reaction of maleic anhydride with benzene in the presence of anhydrous aluminum chloride.
Table 2: Reagents and Yield for Synthesis of β-Benzoylacrylic Acid
| Reagent | Moles | Amount |
|---|---|---|
| Maleic Anhydride | 0.347 mol | 34 g |
| Benzene (dry, thiophene-free) | 2.24 mol | 200 mL |
| Anhydrous Aluminum Chloride | 0.75 mol | 100 g |
| Product |
| β-Benzoylacrylic Acid | | 49-52 g (80-85% yield) |
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride (34 g) in dry benzene (200 mL).
-
Once dissolved, begin adding anhydrous aluminum chloride (100 g) in 6-8 portions. The addition should be exothermic, causing the benzene to reflux moderately. This step should take approximately 20 minutes.
-
After the addition is complete, heat the mixture to reflux on a steam bath with stirring for 1 hour.
-
Cool the reaction flask thoroughly in an ice bath. Hydrolyze the reaction mixture by cautiously adding 200 mL of water with continuous stirring and cooling, followed by 50 mL of concentrated hydrochloric acid. Caution: The initial hydrolysis is highly exothermic.[7]
-
Transfer the hydrolyzed mixture to a 1-L Claisen flask. Heat the flask in a water bath at 50–60°C and remove the benzene and some water under reduced pressure (20–30 mm).
-
While the residue is still molten, pour it into a 1-L beaker. Rinse the flask with 50 mL of warm water and add it to the beaker.
-
Allow the crude product to crystallize by standing at 0–5°C for 1 hour.
-
Collect the yellow solid by suction filtration. Wash the solid first with a cold solution of 25 mL of concentrated HCl in 100 mL of water, and then with 100 mL of cold water.
-
To purify, dissolve the crude solid in a solution of 30 g of anhydrous sodium carbonate in 500 mL of water at 40–50°C. Filter the solution to remove any insoluble impurities.
-
Cool the clear yellow filtrate to 5–10°C and acidify by adding 70 mL of concentrated hydrochloric acid dropwise with efficient stirring to precipitate the product.
-
Collect the solid by suction filtration, wash with two 50-mL portions of cold water, and dry at 50°C to a constant weight. The final product is light-yellow anhydrous β-benzoylacrylic acid with a melting point of 90–93°C.[7]
4.2 Protocol 2: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate to form a pyridazinone derivative, a common heterocyclic core.[8][9]
Procedure:
-
In a round-bottomed flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
A solid precipitate will form. Collect the solid by suction filtration.
-
Wash the crude product with cold water and dry it.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Applications in Drug Discovery: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[10][11] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers.[10] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR's intracellular kinase domain are a major class of anti-cancer drugs.[12][13]
Derivatives synthesized from this compound have been identified as potent EGFR inhibitors.[2][3] These compounds act by blocking the autophosphorylation of EGFR, thereby preventing the activation of downstream pro-survival signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[5]
Table 3: Biological Activity of Selected Heterocyclic Derivatives
| Compound Class | Target | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Benzofuran-pyrazole derivative (5f) | HIV-1 Protease | IC₅₀ | 31.59 µM | [6] |
| Benzofuran-pyrazole derivative (5f) | HIV (Q23 pseudovirus) | IC₅₀ | 0.39 µM | [6] |
| Furo[2,3-d]pyrimidine derivative (3f) | EGFR | IC₅₀ | 0.121 µM | [14] |
| Nitrile-benzofuran derivative (11) | EGFR Tyrosine Kinase | IC₅₀ | 0.81 µM | [15] |
| PMMB-317 (from benzoylacrylic acid) | Cancer Cells | Effect | G2/M Phase Arrest |[3] |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its readily available nature and multiple reactive sites provide chemists with a strategic tool for the efficient construction of complex and biologically relevant molecules. The ability to easily generate diverse heterocyclic scaffolds, particularly those with applications in medicinal chemistry such as EGFR inhibitors, underscores its importance. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel compounds for pharmaceutical and material science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijrpc.com [ijrpc.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Benzoylacrylic Acid via Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Benzoylacrylic acid through the Friedel-Crafts acylation of benzene with maleic anhydride. The protocols and data presented are intended for use by qualified researchers and professionals in the fields of chemistry and drug development. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2]
Reaction Overview
The synthesis of this compound is achieved via the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which then attacks the benzene ring.[4][5] Subsequent hydrolysis of the resulting complex yields the desired product.[3][6]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and the expected yield for the synthesis of this compound based on a literature procedure.[3]
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Amount |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 0.347 | 34 g |
| Benzene | C₆H₆ | 78.11 | 2.24 | 175 g (200 ml) |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.75 | 100 g |
| This compound | C₁₀H₈O₃ | 176.17 | ~0.278 - 0.295 | 49-52 g (80-85% yield) |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of this compound.[3]
Materials and Equipment:
-
1-L three-necked round-bottomed flask
-
Mercury-sealed stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Steam bath
-
Claisen flask for distillation
-
Suction filter apparatus
-
Beakers
-
Spatula
-
Maleic anhydride
-
Dry, thiophene-free benzene
-
Anhydrous reagent grade aluminum chloride powder
-
Concentrated hydrochloric acid
-
Water
-
Anhydrous sodium carbonate
-
Filter aid (e.g., Celite)
Procedure:
1. Reaction Setup:
- In a 1-L three-necked round-bottomed flask equipped with a stirrer and reflux condenser, combine 34 g (0.347 mole) of maleic anhydride and 175 g (200 ml, 2.24 moles) of dry, thiophene-free benzene.
- Stir the mixture until the maleic anhydride has completely dissolved.
2. Addition of Aluminum Chloride:
- Through the third neck of the flask, add 100 g (0.75 mole) of anhydrous aluminum chloride powder in 6-8 portions.
- Control the rate of addition to maintain a moderate reflux of the benzene. This addition should take approximately 20 minutes.
3. Reaction:
- After the addition is complete, heat the mixture under reflux on a steam bath with continuous stirring for 1 hour.
4. Hydrolysis and Workup:
- Cool the reaction flask thoroughly in an ice bath.
- Attach a 250-ml dropping funnel to the third neck and hydrolyze the mixture by slowly adding 200 ml of water with stirring and cooling. The first 50 ml should be added over 15-20 minutes.
- Following the water, add 50 ml of concentrated hydrochloric acid.
- Continue stirring for an additional 40 minutes. It may be necessary to use a spatula to scrape the red-brown aluminum chloride addition compound from the flask walls.
5. Isolation of Crude Product:
- Transfer the hydrolyzed mixture to a 1-L Claisen flask.
- Rinse the reaction flask with about 50 ml of warm water and add it to the Claisen flask.
- Distill off the benzene and some water under reduced pressure (20-30 mm) using a water bath at 50-60°C.
- While the residue is still molten, transfer it to a 1-L beaker. Rinse the Claisen flask with 50 ml of warm water and add it to the beaker.
- Cool the beaker in an ice bath (0-5°C) for 1 hour to allow the yellow solid to precipitate.
- Collect the solid by suction filtration.
6. Washing the Crude Product:
- Wash the crude product with a solution of 25 ml of concentrated hydrochloric acid in 100 ml of water.
- Then, wash with 100 ml of water. For efficient washing, suspend the solid in the wash liquid, cool to 0-5°C with stirring, and then filter.
7. Purification:
- Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 ml of water by warming to 40-50°C.
- Add 2 g of a filter aid (e.g., Celite) and filter the warm solution by suction.
- Wash the filter cake with two 30-ml portions of warm water.
- Transfer the clear, yellow filtrate to a 1-L beaker and cool to 5-10°C.
- Add 70 ml of concentrated hydrochloric acid dropwise with efficient stirring and cooling to precipitate the purified acid.
- Cool the mixture to 0-5°C and collect the solid by suction filtration.
- Wash the purified product with two 50-ml portions of cold water.
- Dry the this compound at 50°C for 12-36 hours. The expected yield is 49-52 g (80-85%) with a melting point of 94-96°C.[3]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram:
Caption: Mechanism of Friedel-Crafts acylation.
Safety and Handling
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled with care in a dry environment.
-
Maleic anhydride is corrosive and can cause severe skin burns and eye damage.
-
Concentrated hydrochloric acid is highly corrosive and toxic.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Spectroscopy:
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and purification of this compound for research and development purposes. Adherence to the safety precautions is crucial for a safe and effective experimental outcome.
References
- 1. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Benzoylacrylic acid [webbook.nist.gov]
- 9. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions with 3-Benzoylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Michael addition reaction of various nucleophiles, specifically amines and thiols, to 3-benzoylacrylic acid. This reaction is a valuable tool in organic synthesis for the formation of carbon-heteroatom bonds, leading to the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
Introduction
The Michael addition, a conjugate addition reaction, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound is an effective Michael acceptor due to the electron-withdrawing nature of both the carboxylic acid and the benzoyl group, which activates the β-carbon for nucleophilic attack. This reaction allows for the straightforward synthesis of β-substituted propanoic acid derivatives, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Reaction Mechanism
The Michael addition to this compound can be catalyzed by either a base or a nucleophile.
-
Base-Catalyzed Mechanism (for Thiols): A base abstracts a proton from the thiol, generating a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of this compound. Subsequent protonation of the resulting enolate yields the final product.[1]
-
Nucleophile-Initiated Mechanism (for Amines): An amine directly attacks the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. A proton transfer then leads to the final adduct. This process can often proceed without a catalyst, although a base can be used to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocols
Protocol 1: Michael Addition of Thiols to this compound (General Procedure)
This protocol describes a general method for the base-catalyzed Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine, alkyl thiol)
-
Base (e.g., triethylamine (Et3N), sodium hydroxide (NaOH), potassium carbonate (K2CO3))
-
Solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), acetonitrile (ACN))
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Addition of Reactants: Add the thiol (1.1 eq.) to the solution.
-
Catalyst Addition: Add the base (0.1-1.0 eq., depending on the base strength and thiol acidity) to the reaction mixture. For example, use a catalytic amount of a strong base like NaOH or a stoichiometric amount of a weaker base like Et3N.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the base.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(thio)-3-benzoylpropanoic acid derivative.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Protocol 2: Michael Addition of Amines to this compound (General Procedure)
This protocol outlines a general method for the Michael addition of an amine to this compound. This reaction can often proceed without a catalyst, particularly with primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, cyclic secondary amine)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or solvent-free)
-
Hydrochloric acid (HCl), 1 M solution (for work-up of non-basic products) or a mild basic solution (for work-up of amphoteric products)
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the amine (1.0-1.2 eq.). The reaction can be run neat (solvent-free) or in a suitable solvent like ethanol.
-
Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). Microwave irradiation can also be employed to accelerate the reaction.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
If a solvent was used, remove it under reduced pressure.
-
The work-up procedure will depend on the properties of the product. For non-basic products, an acidic wash can be used to remove excess amine. For amino acid products, precipitation by adjusting the pH to the isoelectric point is a common purification method.
-
Alternatively, dissolve the residue in an organic solvent and wash with water and brine.
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or acid-base extraction.
-
Characterization: Confirm the structure of the purified 3-amino-3-benzoylpropanoic acid derivative using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Data Presentation
Table 1: Representative Michael Addition of Thiols to Acrylates
| Entry | Thiol Nucleophile | Acrylate Acceptor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Methyl Acrylate | Et3N | THF | RT | 4 | 95 |
| 2 | Benzyl Mercaptan | Ethyl Acrylate | DBU | CH2Cl2 | RT | 1 | 98 |
| 3 | L-Cysteine Methyl Ester | N,N-Dimethylacrylamide | - | H2O/MeOH | RT | 0.5 | >95 |
| 4 | 1-Dodecanethiol | Acrylic Acid | NaOH | Ethanol | 60 | 6 | 85 |
| 5 | Thiophenol | t-Butyl Acrylate | PPh3 | Toluene | 80 | 2 | 92 |
Table 2: Representative Michael Addition of Amines to Acrylates
| Entry | Amine Nucleophile | Acrylate Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Methyl Acrylate | - | Neat | 100 | 24 | 75 |
| 2 | Benzylamine | Ethyl Acrylate | DBU (cat.) | Solvent-free | 75 (MW) | 0.17 | 88 |
| 3 | Piperidine | Acrylonitrile | - | Methanol | RT | 2 | 90 |
| 4 | Morpholine | Methyl Acrylate | - | Water | RT | 1 | 96 |
| 5 | Benzylamine | Methyl Crotonate | - | Methanol (MW) | 150 | 3 | 98 |
Visualizations
Reaction Mechanism and Workflow Diagrams
Diagram 1: General Mechanism of Michael Addition
References
Application Notes and Protocols: 3-Benzoylacrylic Acid as a Michael Acceptor in Heterocyclic Synthesis
Introduction
3-Benzoylacrylic acid is a versatile bifunctional molecule widely utilized as a key building block in organic synthesis.[1] Its structure, featuring a phenyl ketone, a carboxylic acid, and an α,β-unsaturated carbonyl system, makes it an excellent Michael acceptor.[1][2] This reactivity allows for conjugate additions with a variety of nucleophiles, enabling the construction of complex molecular scaffolds.[1] These reactions are fundamental in synthesizing a diverse range of heterocyclic compounds, many of which are investigated for their potential as pharmaceutical agents, including antimicrobial and antitumor drugs.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, pyrimidine, and thiazine derivatives using this compound as the primary Michael acceptor.
Logical Framework for Synthesis & Evaluation
The general workflow for utilizing this compound in the synthesis and subsequent evaluation of novel compounds is outlined below. The process begins with the Michael addition reaction, followed by purification, structural characterization, and biological screening.
Figure 1: General workflow for synthesis and evaluation.
Application Note 1: Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine hydrate or its derivatives is a common method for synthesizing pyrazole compounds.[6] The reaction proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. These pyrazole scaffolds are of significant interest in medicinal chemistry.[7][8]
Figure 2: Synthesis pathway for pyrazole derivatives.
Experimental Protocol: Synthesis of Pyrazole-3-carboxylic Acids
This protocol is adapted from methodologies involving the condensation of β-aroylacrylic acids with hydrazines.[9][6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Reagent Addition : Add hydrazine hydrate (1.0 eq.) to the solution. To catalyze the reaction, add a few drops of a pyridine and piperidine mixture.
-
Reaction Conditions : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation and Purification : Pour the concentrated mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization : Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure pyrazole derivative.
-
Characterization : Characterize the final product using spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.
| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Ethanol | Pyridine/Piperidine | 4 - 6 | 75 - 90 |
| Hydrazine Hydrate | 1.0 | Ethanol | Pyridine/Piperidine | 4 - 6 | 75 - 90 |
Application Note 2: Synthesis of Thiazine and Pyrimidine Derivatives
The reaction of this compound with dinucleophiles like thiourea is a key method for synthesizing six-membered heterocyclic rings such as 1,3-thiazines.[10][11] This reaction leverages both nucleophilic sites of thiourea in a Michael addition followed by a cyclocondensation reaction.[12] The resulting thiazine derivatives are explored for a wide range of biological activities.[13] A similar reaction using urea can yield pyrimidine derivatives.[14]
Figure 3: Synthesis pathway for 1,3-thiazine derivatives.
Experimental Protocol: Synthesis of 1,3-Thiazine Derivatives
This protocol is based on the reaction of chalcones and related α,β-unsaturated ketones with thiourea.[11][12]
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.0 eq.) in absolute ethanol.
-
Base Addition : Add a solution of sodium hydroxide (2.0 eq.) in water dropwise to the mixture while stirring.
-
Reaction Conditions : Heat the reaction mixture under reflux for 8-12 hours. Monitor the reaction's completion via TLC.
-
Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of ~6.
-
Isolation and Purification : The solid product that precipitates is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
Recrystallization : Purify the crude product by recrystallization from glacial acetic acid or ethanol to yield the pure 1,3-thiazine derivative.
-
Characterization : Confirm the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis.
| Reactant | Molar Ratio | Solvent | Base | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Ethanol | NaOH | 8 - 12 | 60 - 85 |
| Thiourea | 1.0 | Ethanol | NaOH | 8 - 12 | 60 - 85 |
Application Note 3: Biological Activity of Synthesized Derivatives
Derivatives synthesized from this compound are frequently screened for their biological potential. The introduction of heterocyclic moieties like pyrazole, pyrimidine, and thiazole can impart significant pharmacological properties, including antimicrobial and antitumor activities.[4][15][16][17]
Antitumor Activity
Several studies have evaluated the in vitro antitumor activity of compounds structurally related to those synthesized from acrylic acid precursors.[3][18] The cytotoxic effects are often measured as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydroxybenzene acrylic acid deriv. | L1210 (Leukemia) | 21 - 980 | [3] |
| Hydroxybenzene acrylic acid deriv. | SK-MEL-28 (Melanoma) | 54 - 950 | [3] |
| Quinazolinone deriv. | Various (NCI-60 panel) | 7.24 - 14.12 (Mean GI₅₀) | [18] |
| Chalcone-Quinazoline deriv. | A549, HT-29, MCF-7 | Potent Activity | [15] |
Antimicrobial Activity
The synthesized heterocyclic compounds are also tested for their ability to inhibit the growth of various pathogenic microbes.[19] The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | Activity Metric | Result | Reference |
| 1-allyl-3-benzoylthiourea deriv. | MRSA | MIC | 1000 µg/mL | [19] |
| Thiazole deriv. | S. aureus, E. coli | MIC | 0.23 - 0.7 mg/mL | [16] |
| Triazolothiadiazine deriv. | C. albicans, A. niger | MIC | 1.56 - 100 µg/mL | [17] |
| Poly(acrylic acid) copolymers | E. coli, B. subtilis | Growth Inhibition | 49 - 54% inhibition | [4] |
References
- 1. nbinno.com [nbinno.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chim.it [chim.it]
- 9. asianpubs.org [asianpubs.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-Benzoylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the esterification of 3-Benzoylacrylic acid, a versatile precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] The methodologies outlined below are based on established chemical literature and patents, offering a guide for laboratory-scale synthesis.
Overview of Esterification
The esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester.[1] This reaction is a fundamental transformation in organic synthesis, allowing for the modification of the carboxylic acid moiety to produce intermediates for pharmaceuticals, agrochemicals, and specialty polymers.[2] A common challenge in this reaction is the potential for Michael addition of the alcohol to the α,β-unsaturated system, leading to the formation of β-benzoyl-α-alkoxypropionic acid ester as a by-product.[3] The reaction conditions can be optimized to favor the desired ester product.
Comparative Data of Experimental Conditions
The following table summarizes various experimental conditions for the esterification of this compound with different alcohols. This allows for a side-by-side comparison of catalysts, solvents, temperatures, and reaction times.
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Notes |
| Ethanol | Sulfuric acid | Chloroform | Reflux | 5 | Azeotropic removal of water.[3][4] |
| Ethanol | Sulfuric acid | Ethanol | 62 | 3 | --- |
| Ethanol | Sulfuric acid | Ethanol | Reflux | 2 | --- |
| n-Propanol | Sulfuric acid | n-Propanol | 100 | 1.5 | --- |
Experimental Protocols
Detailed methodologies for the esterification of this compound are provided below.
Protocol 1: Esterification of trans-β-Benzoylacrylic Acid with Ethanol using Sulfuric Acid in Chloroform
This protocol is adapted from a patented procedure for the synthesis of ethyl trans-β-benzoylacrylate.[3][4]
Materials:
-
trans-β-Benzoylacrylic acid (7.50 g)
-
Ethanol (2.36 g)
-
Sulfuric acid (0.50 g)
-
Chloroform (30 ml)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a means for azeotropic water removal (e.g., a Dean-Stark apparatus), add trans-β-benzoylacrylic acid, ethanol, sulfuric acid, and chloroform.
-
Heat the mixture to reflux and continue for 5 hours, collecting the water produced during the reaction.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃, followed by a wash with water.
-
Separate the organic layer and remove the solvent by distillation to yield ethyl trans-β-benzoylacrylate.
Protocol 2: Esterification of trans-β-Benzoylacrylic Acid with Ethanol using Sulfuric Acid
This protocol describes the esterification of trans-β-benzoylacrylic acid where ethanol serves as both the reactant and the solvent.[3][4]
Materials:
-
trans-β-Benzoylacrylic acid (7.75 g)
-
Ethanol (25.8 ml)
-
Sulfuric acid (1.63 g)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine trans-β-benzoylacrylic acid, ethanol, and sulfuric acid.
-
Stir the mixture at 62°C for 3 hours.
-
After cooling, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Gradually reduce the pressure using an aspirator to distill away the ethanol over 20 minutes.
-
Finally, reduce the pressure to 20 mmHg and stir the resultant mixture at 62°C for 1.5 hours.
-
After cooling, the product, ethyl trans-β-benzoylacrylate, is obtained.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: General workflow for the esterification of this compound.
Caption: Simplified mechanism of Fischer-Speier esterification.
References
Application Notes and Protocols: Synthesis and Biological Relevance of Phenylpyridazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-phenyl-3(2H)-pyridazinone from 3-benzoylacrylic acid and hydrazine. Phenylpyridazone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. Notably, they have been investigated as cardiotonic agents, where their mechanism of action often involves the inhibition of phosphodiesterase 3 (PDE3).[1][2][3] These notes offer a comprehensive guide, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow. Furthermore, the biological context is explored through a diagram of the PDE3 signaling pathway in cardiac myocytes, a key target for this class of compounds.
Introduction
Pyridazinones are nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[4] The 6-phenyl-3(2H)-pyridazinone scaffold, in particular, is a core structure in numerous compounds investigated for cardiovascular diseases.[4] One of the primary synthesis routes to this scaffold involves the cyclocondensation reaction between a γ-ketoacid, such as this compound, and hydrazine.[5][6][7] This reaction provides an efficient method to construct the pyridazinone ring. The resulting phenylpyridazone derivatives have shown promise as potent inhibitors of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating cyclic adenosine monophosphate (cAMP) levels in cardiac myocytes.[1][2][3][8][9] By inhibiting PDE3, these compounds can increase intracellular cAMP, leading to enhanced cardiac contractility, which is beneficial in the context of heart failure.[1][2][3]
Experimental Protocols
Synthesis of 6-phenyl-3(2H)-pyridazinone
This protocol describes the synthesis of 6-phenyl-3(2H)-pyridazinone via the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 20 mmol, 2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 6-phenyl-3(2H)-pyridazinone, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 6-phenyl-3(2H)-pyridazinone.
Table 1: Reaction Yield
| Product | Starting Material | Molar Ratio (Acid:Hydrazine) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 6-phenyl-3(2H)-pyridazinone | This compound | 1:2 | Ethanol | 3-6 | ~77.3 | [10] |
Table 2: Spectroscopic Data for 6-phenyl-3(2H)-pyridazinone
| Spectroscopy | Data | Reference |
| ¹H NMR | Chemical shifts (δ) in ppm: Specific peak assignments for the phenyl and pyridazinone rings would be detailed here. A representative spectrum would show signals for the aromatic protons and the protons on the pyridazinone ring. | [11][12][13][14] |
| ¹³C NMR | Chemical shifts (δ) in ppm: Characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the pyridazinone ring would be listed. | [11][13][14] |
| IR (KBr) | Wavenumber (cm⁻¹): Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=C stretching (aromatic). | [13] |
| Mass Spec (EI) | m/z: The molecular ion peak corresponding to the molecular weight of 6-phenyl-3(2H)-pyridazinone (172.18 g/mol ). | [13] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 6-phenyl-3(2H)-pyridazinone.
PDE3 Signaling Pathway in Cardiac Myocytes
Caption: Phenylpyridazones inhibit PDE3, increasing cAMP and promoting cardiac contractility.
References
- 1. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scispace.com [scispace.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-PHENYL-3(2H)-PYRIDAZINONE(2166-31-6) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 3-Phenylpyridazinones from 3-Benzoylacrylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of 3-phenylpyridazinones, specifically 6-phenyl-4,5-dihydropyridazin-3(2H)-one, from 3-benzoylacrylic acid esters. The reaction involves the cyclization of the acrylic acid derivative with hydrazine hydrate, a common and efficient method for constructing the pyridazinone ring system.
Reaction Scheme
The synthesis proceeds via the reaction of a this compound ester (e.g., methyl or ethyl ester) with hydrazine hydrate. The initial step is believed to be a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and dehydration to form the stable 6-phenyl-4,5-dihydropyridazin-3(2H)-one ring.
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from Ethyl 3-Benzoylacrylate
This protocol details the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from ethyl 3-benzoylacrylate and hydrazine hydrate.
Materials:
-
Ethyl 3-benzoylacrylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-benzoylacrylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives.
| Compound | Starting Material | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Ethyl 3-benzoylacrylate | Ethanol | 3 | 85-95 | 148-150 |
| 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | Ethyl 3-(4-chlorobenzoyl)acrylate | Ethanol | 4 | 88 | 180-182 |
| 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | Ethyl 3-(4-methoxybenzoyl)acrylate | Ethanol | 3.5 | 92 | 165-167 |
Spectroscopic Data for 6-Phenyl-4,5-dihydropyridazin-3(2H)-one:
-
¹H NMR (CDCl₃, δ ppm): 2.65 (t, 2H, CH₂), 3.00 (t, 2H, CH₂), 7.40-7.80 (m, 5H, Ar-H), 9.50 (s, 1H, NH).
-
¹³C NMR (CDCl₃, δ ppm): 28.5, 30.2, 125.8, 128.9, 129.5, 135.2, 145.8, 168.5.
-
IR (KBr, cm⁻¹): 3250 (N-H), 1670 (C=O, amide), 1600, 1490 (C=C, aromatic).
-
Mass Spec (m/z): 174 [M]⁺.
Applications in Drug Development & Signaling Pathways
3-Phenylpyridazinone derivatives have shown promise in various therapeutic areas due to their ability to modulate key biological pathways. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).
Cyclooxygenase (COX) Inhibition
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a major target for anti-inflammatory drugs.
Caption: Inhibition of the COX-2 pathway by 3-phenylpyridazinone derivatives.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
Caption: PDE4 inhibition by 3-phenylpyridazinone derivatives leading to anti-inflammatory effects.
Experimental Workflow
The overall workflow from synthesis to biological evaluation is a critical process in drug discovery.
Caption: Workflow for the synthesis and evaluation of 3-phenylpyridazinones.
Conclusion
The synthesis of 3-phenylpyridazinones from this compound esters is a robust and efficient method for accessing this important class of heterocyclic compounds. The detailed protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. The potential of these compounds as inhibitors of key inflammatory pathways such as COX and PDE4 warrants further investigation and optimization for the development of novel therapeutic agents.
Application Notes and Protocols: Asymmetric Synthesis of Chiral Molecules Using 3-Benzoylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylacrylic acid is a versatile bifunctional molecule characterized by a phenyl ketone and a carboxylic acid moiety connected by an unsaturated carbon chain. This unique structure makes it a valuable precursor in organic synthesis, particularly for the construction of complex chiral molecules and heterocyclic scaffolds of medicinal interest. Its reactivity in reactions such as Michael additions and cycloadditions allows for the stereocontrolled introduction of new chiral centers, paving the way for the asymmetric synthesis of diverse molecular architectures, including potential pharmaceutical agents and agrochemicals.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules utilizing this compound as a key starting material. The focus is on a diastereoselective 1,3-dipolar cycloaddition reaction for the synthesis of complex spirooxindolo-pyrrolidine frameworks.
Core Application: Diastereoselective Synthesis of Spirooxindolo-pyrrolidines
A significant application of this compound in asymmetric synthesis is its use as a dipolarophile in the [3+2] cycloaddition reaction with azomethine ylides. This multicomponent reaction allows for the rapid assembly of complex spirocyclic systems containing multiple stereocenters. Specifically, the reaction of this compound with an azomethine ylide generated in situ from an isatin and an α-amino acid (such as sarcosine or proline) leads to the formation of highly substituted spirooxindolo-pyrrolidines.
The reaction proceeds with high regioselectivity and diastereoselectivity, affording complex chiral molecules in a single step. The stereochemical outcome is influenced by the nature of the reactants and the reaction conditions.
Logical Workflow for Spirooxindolo-pyrrolidine Synthesis
Caption: Workflow for the three-component synthesis of spirooxindolo-pyrrolidines.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Spiro[indole-3,2'-pyrrolidin]-2-one Derivatives
This protocol is adapted from the three-component reaction of isatin, an α-amino acid, and this compound.
Materials:
-
Isatin
-
α-Amino acid (e.g., sarcosine, proline)
-
This compound
-
Methanol/Water or Ethanol/Water solvent mixture
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine isatin (1.0 mmol), the chosen α-amino acid (1.0 mmol), and this compound (1.0 mmol).
-
Add the appropriate solvent system (e.g., 4.0 mL of aqueous methanol, 1:3 v/v).
-
The reaction mixture can be stirred at room temperature or heated to reflux. Reaction times will vary depending on the specific substrates and conditions (from 20 minutes to 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the precipitate with a cold solvent (e.g., methanol or ethanol) to afford the analytically pure product.
Data Presentation:
The following table summarizes representative data for the synthesis of spirooxindolo-pyrrolidines using aroylacrylic acids, including this compound.
| Entry | Isatin (R¹) | α-Amino Acid | Aroylacrylic Acid (Ar) | Product | Yield (%) |
| 1 | H | Sarcosine | Phenyl | 6a | 85 |
| 2 | H | Proline | Phenyl | 7a | 92 |
| 3 | 5-Br | Sarcosine | Phenyl | 6b | 88 |
| 4 | 5-Cl | Sarcosine | Phenyl | 6c | 87 |
Note: Data is illustrative and based on reported procedures for aroylacrylic acids.
Pathway to Enantioselectivity
While the protocol above primarily describes a diastereoselective synthesis, achieving high enantioselectivity is a key goal in modern asymmetric synthesis. The 1,3-dipolar cycloaddition reaction can be rendered enantioselective through the use of chiral catalysts.
Strategies for Enantiocontrol:
-
Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid can coordinate to the dipolarophile (this compound), creating a chiral environment that directs the approach of the azomethine ylide to one enantiotopic face.
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids or other Brønsted acids can activate the reactants and control the stereochemical outcome through hydrogen bonding interactions.
-
Organocatalysis: Chiral amines or other small organic molecules can be employed to catalyze the reaction enantioselectively.
Generalized Workflow for Enantioselective Synthesis
Caption: Generalized workflow for catalytic enantioselective synthesis.
Further Applications: Asymmetric Michael Additions
This compound and its derivatives are excellent Michael acceptors. The development of enantioselective Michael additions of various nucleophiles (e.g., malonates, thiols, nitroalkanes) to these substrates is an active area of research. The use of chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can facilitate these transformations with high yields and enantioselectivities.
Illustrative Data for Organocatalyzed Michael Additions to α,β-Unsaturated Systems:
| Nucleophile | Catalyst Type | Solvent | Yield (%) | ee (%) |
| Malonates | Pyrrolidine-based | Aqueous | 73-96 | up to 97 |
| Thiols | Bifunctional Thiourea | Toluene | High | up to 98 |
Note: This data is representative of asymmetric Michael additions to general α,β-unsaturated systems and serves as a guide for potential applications with this compound.
Conclusion
This compound is a highly valuable and versatile building block for the asymmetric synthesis of complex chiral molecules. The diastereoselective synthesis of spirooxindolo-pyrrolidines highlights its utility in multicomponent reactions for rapid complexity generation. Future work in this area will likely focus on the development of highly enantioselective versions of these reactions through the application of novel chiral catalysts. The principles and protocols outlined in these notes provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound in the pursuit of novel chiral entities.
Application Note: Utilizing 3-Benzoylacrylic Acid in the Synthesis of Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a successful class of anticancer agents.[3] This application note details the use of 3-benzoylacrylic acid, a versatile chemical intermediate, in the synthesis of novel potential EGFR inhibitors. This compound serves as a valuable starting material for the construction of heterocyclic scaffolds, such as pyrazolines, which are known to exhibit potent EGFR inhibitory activity.[4][5][6]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of intracellular events initiated by the binding of ligands such as Epidermal Growth Factor (EGF). This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for various adaptor proteins and enzymes.[1] Activation of EGFR initiates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[3]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel EGFR inhibitors derived from this compound involves several key stages, from initial chemical synthesis to biological activity assessment.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes hypothetical quantitative data for a series of pyrazoline derivatives synthesized from substituted 3-benzoylacrylic acids. The data includes IC50 values against wild-type EGFR (EGFR-WT) and a common resistant mutant (EGFR-T790M), as well as cell viability data for a cancer cell line overexpressing EGFR (e.g., A431).
| Compound ID | R1 Group | R2 Group | EGFR-WT IC50 (nM) | EGFR-T790M IC50 (nM) | A431 Cell Viability IC50 (µM) |
| BAP-01 | H | H | 150.5 | 850.2 | 15.8 |
| BAP-02 | 4-Cl | H | 85.2 | 450.7 | 8.2 |
| BAP-03 | 4-OCH3 | H | 120.8 | 780.1 | 12.5 |
| BAP-04 | H | 4-F | 95.6 | 510.3 | 9.7 |
| Gefitinib | - | - | 25.1 | 950.5 | 0.5 |
| Osimertinib | - | - | 15.8 | 1.2 | 0.05 |
Experimental Protocols
Synthesis of Pyrazoline Derivatives from this compound
This protocol describes a general method for the synthesis of pyrazoline derivatives, which are recognized as potential EGFR inhibitors.[3][5][7]
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of a substituted benzaldehyde (10 mmol) and an appropriate ketone (10 mmol) in ethanol (50 mL), add a catalytic amount of aqueous sodium hydroxide (40%).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of Pyrazoline Derivative
-
Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazoline derivative by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by NMR and Mass Spectrometry.
In Vitro EGFR Kinase Inhibition Assay
This protocol is adapted from standard kinase assay procedures to determine the in vitro inhibitory activity of the synthesized compounds against EGFR.[1][2][8]
-
Reagent Preparation:
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Enzyme Solution: Prepare serial dilutions of recombinant human EGFR-WT and EGFR-T790M in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution of a suitable peptide substrate (e.g., Y12-Sox) and ATP in kinase buffer. The final ATP concentration should be close to its Km value for the respective enzyme.
-
Test Compounds: Prepare serial dilutions of the synthesized compounds in 50% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the serially diluted compound or 50% DMSO (vehicle control) to the wells.
-
Add 5 µL of the enzyme solution to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the Substrate/ATP solution to each well.
-
Monitor the reaction kinetics by measuring the fluorescence signal (λex = 360 nm, λem = 485 nm) at regular intervals for 30-120 minutes using a plate reader.[2]
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration.
-
Calculate the IC50 values using a suitable nonlinear regression model (e.g., log[inhibitor] vs. response) in software like GraphPad Prism.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess the effect of the synthesized compounds on the viability of cancer cell lines.
-
Cell Culture:
-
Culture A431 cells (or another suitable EGFR-overexpressing cell line) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a versatile and accessible starting material for the synthesis of novel heterocyclic compounds with potential as EGFR inhibitors. The synthetic route to pyrazoline derivatives, coupled with robust biochemical and cell-based screening assays, provides a clear pathway for the discovery and development of new anticancer agents. The protocols outlined in this application note offer a comprehensive guide for researchers in the field of drug discovery to explore the therapeutic potential of this compound-derived compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Design, synthesis and biological evaluation of novel pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. atcc.org [atcc.org]
Application of 3-Benzoylacrylic Acid in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-benzoylacrylic acid in the synthesis of functional polymers. The unique structure of this compound, featuring a benzophenone moiety and a polymerizable acrylic acid group, makes it a valuable monomer for creating photosensitive and functional polymers with applications in drug delivery, biomaterials, and advanced coatings.
Application Notes
This compound is a versatile precursor for the synthesis of specialty polymers.[1] Its chemical structure, which includes a phenyl ketone and a carboxylic acid group linked by an unsaturated carbon chain, allows for its use in various organic reactions to create a range of derivatives.[1] These derivatives are valuable in research and development for producing potential pharmaceutical agents, pesticides, and specialty polymers.[1]
The benzophenone group within the this compound structure is a well-known photoinitiator.[2] Upon exposure to UV light, the benzophenone moiety can abstract a hydrogen atom from a nearby molecule to generate a free radical, which can then initiate polymerization.[2] This property allows for the synthesis of polymers that can be cross-linked or cured upon exposure to UV radiation, a process that is often more efficient and occurs at lower temperatures than thermal polymerization.[2]
Polymers incorporating this compound or its derivatives can be designed to be light-sensitive. This characteristic is particularly useful in applications such as the development of photo-crosslinkable hydrogels for controlled drug release, photoresists in microfabrication, and UV-curable coatings and adhesives. The carboxylic acid group provides a site for further functionalization, such as conjugation with drugs or biomolecules, and can also impart pH-responsiveness to the polymer.
A study on the photopolymerization of a related compound, methyl phenyl benzoyl acrylate, provides insight into the expected characteristics of polymers derived from this compound. The photopolymerization of a blend of cholesteryl acrylate with methyl phenyl benzoyl acrylate resulted in polymers with specific molecular weights and a narrow polydispersity index, indicating a controlled polymerization process.[3]
Quantitative Data
The following table summarizes the molecular weight data obtained from the photopolymerization of a blend of cholesteryl acrylate and methyl phenyl benzoyl acrylate, a structurally similar monomer to esters of this compound.[3] This data provides a reference for the expected molecular characteristics of polymers synthesized from 3-benzoylacrylate esters.
| Polymerization Time (min) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| 60 | 2243 | 1.02 |
| 90 | 2243 | 1.03 |
| 120 | 1160 | 1.02 |
| 150 | 1160 | 1.03 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from maleic anhydride and benzene via a Friedel-Crafts acylation reaction.[4]
Materials:
-
Maleic anhydride
-
Dry, thiophene-free benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Filter aid (e.g., Celite)
Equipment:
-
Three-necked round-bottomed flask
-
Mercury-sealed stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Steam bath
-
Claisen flask
-
Beakers
-
Suction filter apparatus
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve 34 g (0.347 mole) of maleic anhydride in 175 g (200 ml) of dry benzene.
-
With stirring, add 100 g (0.75 mole) of anhydrous aluminum chloride in portions, maintaining a moderate reflux of benzene. The addition should take approximately 20 minutes.
-
Heat the mixture under reflux on a steam bath with stirring for 1 hour.
-
Cool the flask in an ice bath and hydrolyze the reaction mixture by the slow addition of 200 ml of water, followed by 50 ml of concentrated hydrochloric acid.
-
Transfer the mixture to a 1-L Claisen flask and distill the benzene and some water under reduced pressure at 50-60°C.
-
Transfer the molten residue to a beaker and allow it to solidify by cooling to 0-5°C for 1 hour.
-
Collect the solid by suction filtration and wash with a cold solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, followed by 100 ml of cold water.
-
Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 ml of water at 40-50°C.
-
Add 2 g of a filter aid, and filter the warm solution by suction.
-
Cool the filtrate to 5-10°C and precipitate the product by the dropwise addition of 70 ml of concentrated hydrochloric acid with efficient stirring and cooling.
-
Collect the precipitated this compound by suction filtration, wash with two 50-ml portions of cold water, and dry at 50°C.
Protocol 2: Representative Protocol for Free-Radical Copolymerization of Methyl 3-Benzoylacrylate with Styrene
This protocol is a representative procedure for the copolymerization of an ester of this compound with a vinyl monomer, based on general free-radical polymerization techniques.
Materials:
-
Methyl 3-benzoylacrylate (synthesized by esterification of this compound)
-
Styrene (freshly distilled to remove inhibitors)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve methyl 3-benzoylacrylate (e.g., 1.76 g, 10 mmol) and styrene (e.g., 1.04 g, 10 mmol) in anhydrous toluene (20 ml).
-
Add AIBN (e.g., 0.033 g, 0.2 mmol) to the solution.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol (e.g., 400 ml) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Characterize the resulting copolymer using techniques such as FTIR, NMR, and GPC to determine its composition, structure, and molecular weight.
Visualizations
Caption: Synthesis of this compound.
References
Application Notes and Protocols: Diels-Alder Reaction of Substituted 3-Benzoylacrylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Diels-Alder reaction of substituted 3-benzoylacrylic acids. This class of reactions is of significant interest in synthetic chemistry, particularly for the construction of complex cyclic scaffolds relevant to drug discovery and development. The resulting bicyclo[2.2.1]heptene derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active molecules.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. When applied to substituted 3-benzoylacrylic acids as dienophiles, this reaction allows for the stereoselective synthesis of highly functionalized bicyclic adducts. The benzoyl group and other substituents on the acrylic acid backbone significantly influence the reactivity and stereochemical outcome of the reaction. These reactions are often catalyzed by Lewis acids to enhance reaction rates and selectivity. The resulting adducts are valuable precursors in the synthesis of pharmaceuticals and other bioactive compounds.
Key Applications in Drug Development
The Diels-Alder adducts derived from substituted 3-benzoylacrylic acids are key building blocks in the synthesis of various therapeutic agents. Their rigid bicyclic framework is a common motif in natural products and pharmacologically active molecules. Specific applications include:
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Antiviral Agents: The norbornene scaffold is a core component of several antiviral drugs.
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Anticancer Agents: The stereochemically rich adducts can be elaborated into complex molecules with cytotoxic activity.
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Central Nervous System (CNS) Agents: The rigid conformational nature of these molecules is beneficial for designing ligands for specific receptor subtypes.
Experimental Protocols
This section provides detailed experimental protocols for the Diels-Alder reaction of substituted 3-benzoylacrylic acids with common dienes such as cyclopentadiene and furan.
Protocol 1: General Procedure for the Thermal Diels-Alder Reaction of Substituted 3-Benzoylacrylic Acids with Cyclopentadiene
This protocol describes a general method for the thermal cycloaddition of a substituted 3-benzoylacrylic acid with cyclopentadiene.
Materials:
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Substituted this compound (1.0 eq)
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Dicyclopentadiene (2.0 eq)
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Toluene or xylene
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Anhydrous magnesium sulfate (MgSO₄)
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Reaction tube or round-bottom flask with reflux condenser
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Stir plate and stir bar
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Oil bath or heating mantle
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to monomeric cyclopentadiene by heating it to its boiling point (170 °C) and collecting the lower-boiling monomer (41 °C) by fractional distillation. The freshly distilled cyclopentadiene should be used immediately.
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Reaction Setup: To a sealed reaction tube or a round-bottom flask equipped with a reflux condenser, add the substituted this compound (1.0 eq) and a stir bar.
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Addition of Reagents: Dissolve the substituted this compound in a minimal amount of toluene or xylene. Add freshly cracked cyclopentadiene (2.0 eq) to the solution.
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Reaction: Heat the reaction mixture to 80-140 °C (depending on the solvent and substrate) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired Diels-Alder adduct.
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Characterization: The structure and purity of the adduct are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of a Substituted this compound with Furan
This protocol outlines a Lewis acid-catalyzed cycloaddition, which is particularly useful for less reactive dienes like furan.
Materials:
-
Substituted this compound (1.0 eq)
-
Furan (3.0 eq)
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (0.1-1.0 eq)
-
Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Schlenk flask or oven-dried round-bottom flask with a septum
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Inert atmosphere (nitrogen or argon)
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Stir plate and stir bar
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Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the substituted this compound (1.0 eq) and a stir bar.
-
Addition of Solvent and Dienophile: Add anhydrous DCM, followed by furan (3.0 eq).
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Cooling: Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using a low-temperature bath.
-
Addition of Lewis Acid: Add the Lewis acid portion-wise or as a solution in anhydrous DCM to the cooled reaction mixture.
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Reaction: Stir the reaction mixture at the specified temperature for 1-12 hours, monitoring the progress by TLC.
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Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification and Characterization: Remove the solvent under reduced pressure, and purify the crude product by column chromatography. Characterize the final product using spectroscopic techniques.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Diels-Alder reaction of substituted 3-benzoylacrylic acids.
Table 1: Reaction of Substituted 3-Benzoylacrylic Acids with Cyclopentadiene
| Entry | Substituent (R) on Benzoyl Ring | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | H | Cyclopentadiene | None | Toluene | 110 | 12 | 85 | >95:5 |
| 2 | 4-OCH₃ | Cyclopentadiene | None | Toluene | 110 | 10 | 98 | >98:2[1] |
| 3 | 4-NO₂ | Cyclopentadiene | AlCl₃ (0.2 eq) | DCM | 0 | 4 | 92 | >99:1 |
| 4 | 2-Cl | Cyclopentadiene | None | Xylene | 140 | 24 | 78 | 90:10 |
Table 2: Spectroscopic Data for a Representative Diels-Alder Adduct (R=H, with Cyclopentadiene)
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95-7.40 (m, 5H, Ar-H), 6.25 (dd, 1H), 6.05 (dd, 1H), 3.50 (m, 1H), 3.30 (m, 1H), 3.15 (m, 1H), 1.60-1.40 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 198.5 (C=O, benzoyl), 175.0 (C=O, acid), 138.0, 135.5, 133.0, 129.0, 128.5, 49.5, 48.0, 47.5, 46.0 |
| FT-IR (KBr) ν (cm⁻¹) | 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, benzoyl), 1600 (C=C) |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Caption: General workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Signaling Pathway Analogy: Reaction Coordinate Diagram
This diagram provides a conceptual analogy of the reaction progress, highlighting the role of the catalyst in lowering the activation energy.
Caption: Reaction coordinate diagram illustrating the effect of a catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzoylacrylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-benzoylacrylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation of benzene with maleic anhydride.
Q1: My reaction yielded a low amount of or no desired product. What are the potential causes and how can I improve the yield?
Low or no yield in the synthesis of this compound can stem from several factors. A primary concern is the purity and handling of reagents. Anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst and is highly sensitive to moisture. Contamination with water will deactivate the catalyst, impeding the reaction. Similarly, the benzene used should be dry and thiophene-free.
Another critical aspect is the reaction temperature. The addition of aluminum chloride to the solution of maleic anhydride in benzene is an exothermic process. It is crucial to control the rate of addition to maintain a moderate reflux.[1] Following the initial reaction, a period of heating under reflux is typically required to drive the reaction to completion. Insufficient heating time can result in a low yield.[1]
Finally, the work-up procedure is vital for isolating the product. Incomplete hydrolysis of the aluminum chloride complex or loss of product during extraction and purification steps can significantly reduce the final yield.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous aluminum chloride. Dry the benzene and all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Optimize Reaction Temperature and Time: Carefully control the addition rate of AlCl₃ to maintain a steady reflux. Ensure the reaction mixture is heated under reflux for the recommended duration (e.g., 1 hour) to ensure completion.[1]
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Efficient Work-up: Ensure complete hydrolysis of the reaction intermediate by following the procedural steps for adding water and hydrochloric acid carefully.[1] Optimize extraction and purification steps to minimize product loss.
Q2: I have obtained a product, but it is an oily substance or has a low melting point, suggesting impurities. What are the likely side products and how can I purify my compound?
The formation of an oily product or a solid with a depressed melting point indicates the presence of impurities. One common side product is β-benzoyllactic acid , which can form if the product is heated with dilute hydrochloric acid during the work-up.[1] To avoid this, the hydrolysis of the aluminum chloride complex should be performed at a low temperature, and the addition of hydrochloric acid should be done after the initial exothermic reaction with water has subsided.[1]
Another potential impurity is acetophenone , which can be formed by the hydrolysis of this compound if the purification process involves heating with a strong base like sodium carbonate.[1]
Purification Strategy: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of benzene and hexane.[1] The purification process often involves dissolving the crude product in an aqueous sodium carbonate solution, treating it with activated carbon (Norit) to remove colored impurities, followed by filtration and re-precipitation of the acid by adding hydrochloric acid.[1] It is crucial to perform the precipitation at a low temperature with efficient stirring to prevent the product from oiling out.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][2][3] This electrophilic aromatic substitution reaction is a robust method for forming the carbon-carbon bond between the benzene ring and the acyl group.[2][3][4]
Q2: Are there alternative synthetic methods for this compound?
Yes, other synthetic routes exist, although they are less common than the Friedel-Crafts acylation. One such method is the Michael addition reaction, which involves the reaction of benzoyl chloride with an acrylic acid derivative in the presence of a base catalyst.[5]
Q3: What is the role of aluminum chloride in the Friedel-Crafts acylation reaction?
In the Friedel-Crafts acylation, aluminum chloride (AlCl₃) acts as a Lewis acid catalyst. It coordinates with the maleic anhydride, making it a more potent electrophile (an acylium ion or a complex with similar reactivity).[4][6] This activated electrophile is then attacked by the electron-rich benzene ring, leading to the formation of the acylated product.[4][6] A stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid.[2]
Q4: Can other Lewis acids be used for this synthesis?
While aluminum chloride is the most common catalyst, other Lewis acids such as iron(III) chloride (FeCl₃) can also be used in Friedel-Crafts acylation reactions.[3][7] In some cases, for activated benzene rings, milder catalysts like zinc(II) salts or even Brønsted acids can be employed.[2] The choice of catalyst can influence the reaction conditions and yield.
Q5: What are the key safety precautions to consider during the synthesis of this compound?
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Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It should be handled in a dry environment and added to the reaction mixture in portions to control the exothermic reaction.
-
Benzene: Benzene is a flammable and carcinogenic solvent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
This compound: The product itself can be irritating to the eyes, respiratory system, and skin.[8][9] Inhalation of the dust should be avoided.[1]
-
General Precautions: As with any chemical synthesis, a thorough risk assessment should be conducted before starting the experiment.
Data Presentation
Table 1: Effect of Catalyst on Friedel-Crafts Acylation Yield (Representative Data)
| Catalyst | Molar Ratio (Catalyst:Maleic Anhydride) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 2.2 | Benzene | Reflux | 1 | ~85-95 |
| FeCl₃ | 0.1 | TAAIL | 60 | 2 | 65-94 (for various benzene derivatives)[7] |
| ZnO | Catalytic | Solvent-free | 140 | 1.5 | High (for acylation of anisole) |
| TfOH | - | - | Room Temp | 0.33 | 92 (with additive)[10] |
Note: Yields are highly dependent on specific reaction conditions and substrates. TAAILs are tunable aryl alkyl ionic liquids.
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of Benzene with Maleic Anhydride
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Maleic anhydride (0.347 mole)
-
Dry, thiophene-free benzene (2.24 moles)
-
Anhydrous aluminum chloride (0.75 mole)
-
Water
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Concentrated hydrochloric acid
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride in benzene.
-
With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. This addition should take approximately 20 minutes.
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After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.
-
Cool the reaction flask thoroughly in an ice bath.
-
Hydrolyze the reaction mixture by slowly adding water with continuous stirring and cooling. The first portion of water should be added over 15-20 minutes, followed by the remainder over about 10 minutes.
-
Add concentrated hydrochloric acid to the cooled mixture.
-
Continue stirring for an additional 40 minutes.
-
Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure at 50-60°C.
-
Transfer the molten residue to a beaker and allow it to stand at 0-5°C for 1 hour to solidify.
-
Collect the yellow solid by suction filtration and wash it with a solution of concentrated hydrochloric acid in water, followed by a wash with cold water.
Purification:
-
Dissolve the crude product in a warm (40-50°C) aqueous solution of anhydrous sodium carbonate.
-
Add a filter aid (e.g., Celite) and filter the warm solution by suction.
-
Add activated carbon (Norit) to the filtrate, heat to 40-50°C for 10-15 minutes with stirring, and filter again.
-
Cool the clear, yellow filtrate to 5-10°C and add concentrated hydrochloric acid dropwise with efficient stirring to precipitate the product.
-
Cool the mixture to 0-5°C, collect the solid by suction filtration, wash with cold water, and dry at 50°C.
-
The crude acid can be further purified by recrystallization from benzene.
Visualizations
Caption: Reaction mechanism of this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]
- 6. reddit.com [reddit.com]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Benzoylacrylic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-benzoylacrylic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: this compound oils out during cooling instead of forming crystals.
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Question: My this compound is separating as an oil in the solvent upon cooling. What is causing this and how can I fix it?
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Answer: Oiling out typically occurs when a solution is too concentrated, or the cooling process is too rapid. The solute comes out of the solution at a temperature above its melting point in the solvent mixture. To resolve this, try adding a small amount of additional hot solvent until the oil redissolves. Then, allow the solution to cool much more slowly. Seeding the solution with a pure crystal of this compound can also encourage crystallization over oiling.
Issue 2: No crystals are forming, even after the solution has cooled completely.
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Question: I have cooled my solution of this compound, but no crystals have precipitated. What should I do?
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Answer: This issue can arise from several factors. The solution may be too dilute, the wrong solvent may have been used, or there may be significant impurities inhibiting crystallization.
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To address a dilute solution: Evaporate some of the solvent to increase the concentration of the this compound and then attempt to cool it again.
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Regarding solvent choice: Ensure you are using a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Benzene and ethanol are commonly used.[1][2]
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To induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth. Alternatively, add a seed crystal of pure this compound.
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Issue 3: The resulting crystals are colored (yellow to yellow-brown).
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Question: After recrystallization, my this compound crystals have a distinct yellow or brownish tint. How can I obtain a colorless or white product?
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Answer: The yellow to yellow-brown coloration can be due to impurities from the synthesis or degradation of the product.[3] Prolonged heating during the recrystallization process can also lead to discoloration.[2] To decolorize the solution, you can add a small amount of activated carbon (Norit) to the hot solution before filtration.[2] Be cautious not to add too much, as it can adsorb your product and reduce the yield. Additionally, minimize the time the solution is kept at a high temperature.[2]
Issue 4: The recovery yield of this compound is very low.
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Question: I am losing a significant amount of my product during the recrystallization process. How can I improve my yield?
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Answer: Low yield can be a result of several factors:
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Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated to prevent this.
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Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) can help maximize the amount of product that crystallizes out of the solution.
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Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
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Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: The melting point of pure this compound is typically in the range of 94-97 °C.[3] A broad melting point range below this indicates the presence of impurities.
Q2: What are some suitable solvents for the recrystallization of this compound? A2: this compound is soluble in organic solvents like ethanol and has limited solubility in water.[1] Benzene has also been successfully used for its recrystallization.[2] It is soluble in hot water but only slightly soluble in cold water, making water a potential recrystallization solvent as well.[4]
Q3: What are common impurities in crude this compound? A3: Common impurities can include unreacted starting materials from the synthesis, such as maleic anhydride and benzene.[2] A potential byproduct, β-benzoyllactic acid, can form if the reaction mixture is heated with dilute hydrochloric acid during workup.[2] Hydrolysis can also lead to the formation of acetophenone.[2]
Q4: Can I use a solvent mixture for the recrystallization? A4: Yes, a mixed solvent system can be effective. This is often done when a single solvent does not provide the ideal solubility profile. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool slowly.
Q5: How should I properly dry the recrystallized this compound? A5: The crystals can be dried at 50 °C for 12-36 hours.[2] It is important to note that before drying, the product may exist as a monohydrate with a melting point of 64–65 °C when pure.[2] Drying should continue until a constant weight is achieved and the melting point corresponds to the anhydrous form.[2]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Weight | 176.17 g/mol | [3] |
| Melting Point | 94-97 °C | [3] |
| Appearance | Yellow to yellow-brown crystalline needles or powder | [3] |
| Solubility in Water | Insoluble | [4][5] |
| Solubility in Organic Solvents | Soluble in ethanol | [1] |
Experimental Protocol: Recrystallization of this compound from Benzene
This protocol is adapted from a procedure described in Organic Syntheses.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene. A ratio of approximately 12-15 mL of benzene per 5 g of crude acid is recommended.[2] Heat the mixture gently to facilitate dissolution. Avoid prolonged boiling to prevent discoloration of the product.[2]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold benzene to remove any remaining soluble impurities.
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Drying: Dry the purified crystals at 50 °C until a constant weight is achieved.[2] The expected melting point of the pure, anhydrous product is 94-97 °C.[3]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
preventing the formation of β-benzoyllactic acid during synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of β-benzoyllactic acid during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is β-benzoyllactic acid and why is it a concern in my synthesis?
A1: β-Benzoyllactic acid is a common byproduct that can form during the synthesis of various compounds, notably β-benzoylacrylic acid. Its presence is undesirable as it can complicate purification processes and reduce the overall yield and purity of your target molecule. The structural similarity to the desired product can make its removal particularly challenging.[1]
Q2: What is the primary cause of β-benzoyllactic acid formation?
A2: The formation of β-benzoyllactic acid typically occurs through the hydration of a carbon-carbon double bond in a precursor molecule, such as β-benzoylacrylic acid. This reaction is often catalyzed by the presence of aqueous acidic conditions, especially when coupled with elevated temperatures.[1]
Q3: How can I detect the presence of β-benzoyllactic acid in my reaction mixture?
A3: Several analytical techniques can be employed to detect and quantify β-benzoyllactic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the desired product from the byproduct. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining the purity of your product and the relative amount of the β-benzoyllactic acid impurity.[2][3]
Q4: Can I remove β-benzoyllactic acid after it has formed?
A4: Yes, purification can be achieved through recrystallization. Since β-benzoyllactic acid is generally more polar than the desired unsaturated precursor due to the presence of a hydroxyl group, a carefully selected solvent system for recrystallization can effectively separate the two compounds. Solvents such as benzene or a mixture of benzene and hexane have been successfully used for the purification of β-benzoylacrylic acid.[1]
Troubleshooting Guide
This guide addresses specific issues that may lead to the formation of β-benzoyllactic acid and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of β-benzoyllactic acid detected after aqueous workup. | Prolonged exposure of the product to aqueous acid, especially at elevated temperatures during the hydrolysis of the reaction intermediate (e.g., the aluminum chloride complex in a Friedel-Crafts reaction).[1] | 1. Strict Temperature Control: Conduct the hydrolysis step at low temperatures (0-5 °C) by using an ice bath. 2. Minimize Contact Time: Do not let the product remain in the aqueous acidic solution for extended periods. 3. Efficient Extraction: Promptly extract the product into an organic solvent following the hydrolysis. |
| Formation of β-benzoyllactic acid during product isolation/concentration. | Overheating the product in the presence of residual aqueous acid during solvent removal.[1] | 1. Use Reduced Pressure: Concentrate the organic solution containing the product under reduced pressure to keep the temperature low. 2. Neutralize Before Concentration: If feasible for your target molecule, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove residual acid before solvent evaporation. |
| Difficulty in separating β-benzoyllactic acid from the desired product. | Inappropriate choice of recrystallization solvent. | 1. Solvent Screening: Perform small-scale recrystallization trials with different solvents to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the β-benzoyllactic acid impurity remains in the mother liquor. 2. Solvent Systems: For non-polar target compounds like β-benzoylacrylic acid, consider solvents like benzene, toluene, or mixtures with alkanes (e.g., hexane).[1] |
Experimental Protocols
Protocol 1: Synthesis of β-Benzoylacrylic Acid with Minimized Byproduct Formation
This protocol is adapted from a procedure known to produce β-benzoylacrylic acid and includes critical steps to prevent the formation of β-benzoyllactic acid.[1]
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Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, dissolve maleic anhydride in anhydrous benzene.
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Friedel-Crafts Acylation: Cool the solution and add anhydrous aluminum chloride portion-wise while stirring. After the addition, gently reflux the mixture for one hour.
-
Hydrolysis (Critical Step):
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Cool the reaction mixture thoroughly in an ice bath (0-5 °C).
-
Slowly add cold water, followed by concentrated hydrochloric acid, while maintaining the low temperature.
-
Stir the mixture vigorously at this low temperature for approximately 40 minutes.
-
-
Workup:
-
Separate the organic layer.
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Wash the organic layer with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Remove the solvent under reduced pressure, ensuring the temperature of the water bath does not exceed 50-60 °C.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Purification of β-Benzoylacrylic Acid by Recrystallization
This protocol describes the purification of crude β-benzoylacrylic acid to remove impurities such as β-benzoyllactic acid.[1]
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Solvent Selection: Use benzene or a benzene-hexane mixture as the recrystallization solvent.
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Dissolution: In a fume hood, dissolve the crude β-benzoylacrylic acid in a minimal amount of boiling benzene. If using a mixed solvent system, dissolve the crude product in hot benzene and then add hexane until the solution becomes slightly cloudy.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation of Pure Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation (Qualitative)
| Parameter | Condition | Expected β-Benzoyllactic Acid Formation | Reference |
| Temperature during Hydrolysis | High (e.g., > 50 °C) | High | [1] |
| Low (e.g., 0-5 °C) | Minimized | [1] | |
| Contact Time with Aqueous Acid | Prolonged | High | [1] |
| Minimized | Minimized | [1] | |
| pH of Aqueous Phase | Strongly Acidic | High | [1] |
| Neutral/Slightly Basic | Negligible |
Visualizations
Caption: Synthesis of β-benzoylacrylic acid.
Caption: Purification workflow for removing β-benzoyllactic acid.
Caption: Formation of β-benzoyllactic acid from β-benzoylacrylic acid.
References
troubleshooting low yields in Friedel-Crafts acylation of benzene with maleic anhydride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the Friedel-Crafts acylation of benzene with maleic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Friedel-Crafts acylation of benzene with maleic anhydride?
The primary product is β-benzoylacrylic acid. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an acyl group derived from maleic anhydride.
Q2: Why is a stoichiometric amount of Lewis acid catalyst, such as aluminum chloride (AlCl₃), often required?
In many Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the resulting ketone product.[1] This complexation deactivates the catalyst, preventing it from participating in further reactions.[1] Therefore, at least a stoichiometric amount of the catalyst relative to the acylating agent is necessary to drive the reaction to completion.
Q3: Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids like ferric chloride (FeCl₃) can also be used.[1] However, aluminum chloride is the most common and typically most effective catalyst for this reaction. The choice of catalyst can sometimes influence the regioselectivity and yield of the reaction.
Q4: My aromatic starting material has an amine or hydroxyl group. Why is the reaction failing?
Aromatic compounds containing basic groups like amines (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation. These basic groups will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation from occurring.
Q5: Is it possible to get polysubstitution products?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, particularly with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable. However, if your starting benzene is substituted with activating groups, you may observe multiple products.
Troubleshooting Guide
Low Yield
Low yields are a common issue in Friedel-Crafts acylation. The following sections address potential causes and their solutions.
The Lewis acid catalyst, typically anhydrous aluminum chloride, is extremely sensitive to moisture. Any water present in the reaction will lead to its deactivation.
-
Solution:
-
Ensure all glassware is rigorously dried, preferably in an oven, before use.
-
Use a freshly opened container of anhydrous aluminum chloride or one that has been stored in a desiccator.
-
The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.
-
Use anhydrous solvents.
-
The reaction temperature significantly impacts the yield. Temperatures that are too low may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.
-
Solution:
The purity of benzene and maleic anhydride is crucial for a successful reaction. Impurities can interfere with the catalyst or lead to the formation of byproducts.
-
Solution:
-
Use freshly distilled, thiophene-free benzene.
-
Ensure the maleic anhydride is of high purity and free from maleic acid, which can be formed by hydrolysis with atmospheric moisture.
-
Significant product loss can occur during the work-up and purification steps. The product, β-benzoylacrylic acid, needs to be carefully separated from the reaction mixture.
-
Solution:
-
After quenching the reaction with an ice/acid mixture, ensure thorough extraction of the product into an organic solvent.[4]
-
The product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane.[2]
-
Washing the crude product with a solution of hydrochloric acid and water can help remove impurities.[2]
-
Formation of Multiple Products
If you observe the formation of multiple products, consider the following:
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Purity of Starting Materials: Impurities in the benzene or maleic anhydride can lead to side reactions. Ensure high purity of all reagents.
-
Reaction Conditions: Extreme temperatures or prolonged reaction times can sometimes promote the formation of byproducts. Adhere to established protocols.
-
Polysubstitution: If using a substituted benzene derivative that is highly activated, consider using a less reactive acylating agent or milder reaction conditions to minimize polysubstitution.
Quantitative Data
The following tables summarize key quantitative parameters for the Friedel-Crafts acylation of benzene with maleic anhydride to produce β-benzoylacrylic acid, based on a literature procedure.[2]
Table 1: Reagent Quantities and Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Maleic Anhydride | 98.06 | 34 | 0.347 | 1 |
| Benzene | 78.11 | 175 | 2.24 | ~6.5 |
| Aluminum Chloride | 133.34 | 100 | 0.75 | ~2.2 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (heated on a steam bath) |
| Reaction Time | 1 hour |
| Reported Yield | 56-63 g (light-yellow anhydrous β-benzoylacrylic acid) |
Experimental Protocols
Synthesis of β-Benzoylacrylic Acid
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Reaction Setup: In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 34 g (0.347 mole) of maleic anhydride and 175 g (200 ml, 2.24 moles) of dry, thiophene-free benzene.
-
Addition of Catalyst: Start stirring, and once the maleic anhydride has dissolved, add 100 g (0.75 mole) of anhydrous reagent grade aluminum chloride powder in 6–8 portions through the third neck of the flask. The rate of addition should be such that the benzene refluxes moderately (this should take about 20 minutes).
-
Reaction: Heat the mixture under reflux on a steam bath and continue stirring for 1 hour.
-
Quenching: Cool the reaction flask thoroughly in an ice bath. Attach a dropping funnel to the third neck and hydrolyze the mixture by adding 200 ml of water with stirring and cooling (the first 50 ml over 15–20 minutes and the rest in about 10 minutes), followed by 50 ml of concentrated hydrochloric acid.
-
Work-up: Continue stirring for an additional 40 minutes. Transfer the hydrolyzed mixture to a 1-liter Claisen flask. Heat the flask in a water bath at 50–60°C and distill the benzene and some water under reduced pressure (20–30 mm).
-
Isolation and Purification: While the residue is still molten, transfer it to a 1-liter beaker. After standing at 0–5°C for 1 hour, collect the yellow solid on a suction filter. Wash the solid with a solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, and then with 100 ml of water. Dry the product at 50°C for 12–36 hours to yield 56–63 g of light-yellow anhydrous β-benzoylacrylic acid. The crude acid can be further purified by recrystallization from benzene.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A stepwise workflow for troubleshooting low yields.
Reaction Pathway: Friedel-Crafts Acylation
References
identifying and minimizing byproducts in 3-Benzoylacrylic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Benzoylacrylic acid, with a focus on identifying and minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring.[4][5]
Q2: What is the role of the aluminum chloride (AlCl₃) in this synthesis?
Aluminum chloride acts as a Lewis acid catalyst. It coordinates with the maleic anhydride to form a highly electrophilic acylium ion. This ion then attacks the benzene ring, initiating the electrophilic aromatic substitution process that leads to the formation of this compound.[3][4] A stoichiometric amount or more of the catalyst is generally required because the product ketone forms a stable complex with AlCl₃.[3]
Q3: What are the typical yield and melting point of this compound?
The yield of this compound can vary depending on the scale and specific conditions of the reaction. However, yields in the range of 56-63 g from 34 g of maleic anhydride have been reported.[1] The anhydrous form of the acid has a melting point of 90-93°C, while its monohydrate melts at 64-65°C.[1][6]
Q4: Can other acylating agents be used instead of maleic anhydride?
While maleic anhydride is the most common precursor for this specific synthesis, Friedel-Crafts acylation reactions can generally be performed with acyl chlorides or other acid anhydrides.[3][5] For instance, the acid chloride of ethyl hydrogen maleate has been used in a similar synthesis followed by hydrolysis.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the use of anhydrous aluminum chloride and dry, thiophene-free benzene.[1] - Extend the reflux time after the addition of AlCl₃ to ensure the reaction goes to completion.[1] |
| Hydrolysis of the product. | - Avoid excessive heating during the sodium carbonate wash, as this can hydrolyze the product to acetophenone.[1] | |
| Loss of product during workup. | - Ensure efficient cooling and stirring during the acidification step to prevent the product from precipitating as an oil.[1] | |
| Product is an Oil or Gummy Solid | Precipitation of the product as an oil. | - During the final acidification with hydrochloric acid, ensure the solution is cooled to 0-5°C and stirred efficiently.[1] |
| Presence of β-benzoyllactic acid byproduct. | - This byproduct forms when the product is heated with dilute hydrochloric acid.[1] Ensure the hydrolysis of the aluminum chloride complex is performed at low temperatures.[1] | |
| Discolored Product (Yellow to Brown) | Overheating during purification. | - Concentrate the benzene solution under reduced pressure to avoid high temperatures.[1] - When recrystallizing from benzene, do not boil the solution for longer than necessary to dissolve the acid.[1] |
| Formation of side products. | - Purify the crude product by dissolving it in a warm sodium carbonate solution and filtering to remove insoluble impurities.[1] The use of activated carbon (Norit) can also help decolorize the solution.[1] | |
| Unexpected Peaks in Spectroscopic Analysis | Presence of β-benzoyllactic acid. | - Characterized by the addition of a water molecule across the double bond. To avoid this, maintain low temperatures during the hydrolysis of the reaction mixture.[1] |
| Presence of acetophenone. | - Results from the hydrolysis of this compound, especially when heated with excess base.[1] Limit heating during the sodium carbonate wash.[1] | |
| Presence of cis-isomer. | - The typical synthesis yields the more stable trans-isomer.[1] The cis-isomer can sometimes be present as an impurity. Purification via recrystallization can help isolate the desired trans-isomer. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Maleic anhydride: 34 g (0.347 mole)
-
Dry, thiophene-free benzene: 175 g (200 ml, 2.24 moles)
-
Anhydrous aluminum chloride powder: 100 g (0.75 mole)
-
Water: 200 ml
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Concentrated hydrochloric acid: 50 ml + 25 ml + 70 ml
-
Anhydrous sodium carbonate: 40 g
-
Celite or other filter aid: 2 g
Procedure:
-
Reaction Setup: In a 1-liter three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve 34 g of maleic anhydride in 175 g of dry benzene.
-
Addition of Catalyst: With stirring, add 100 g of anhydrous aluminum chloride in 6-8 portions. The rate of addition should be controlled to maintain a moderate reflux of the benzene. This should take approximately 20 minutes.
-
Reaction: Heat the mixture under reflux on a steam bath with stirring for 1 hour.
-
Hydrolysis: Cool the flask thoroughly in an ice bath. Add 200 ml of water dropwise with vigorous stirring and cooling, followed by 50 ml of concentrated hydrochloric acid. The initial water addition should be slow.
-
Benzene Removal: Transfer the mixture to a Claisen flask and distill the benzene and some water under reduced pressure (20-30 mm) at a bath temperature of 50-60°C.
-
Isolation of Crude Product: While the residue is still molten, transfer it to a beaker. After standing at 0-5°C for 1 hour, collect the yellow solid by suction filtration. Wash the solid first with a cold solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, and then with 100 ml of cold water.
-
Purification:
-
Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 ml of water, warming to 40-50°C.
-
Add 2 g of a filter aid and filter the warm solution by suction.
-
Cool the clear filtrate to 5-10°C and add 70 ml of concentrated hydrochloric acid dropwise with efficient stirring and cooling.
-
Cool the mixture to 0-5°C and collect the precipitate by suction filtration.
-
-
Drying: Wash the solid with two 50-ml portions of cold water and then dry at 50°C to obtain 56-63 g of light-yellow anhydrous this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation pathways for major byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
strategies to prevent polymerization of acrylic acid derivatives during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the polymerization of acrylic acid and its derivatives during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of acrylic acid derivatives.
Issue 1: Spontaneous Polymerization in Storage Container
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Question: I observed solid polymer formation in my container of acrylic acid. What could be the cause?
-
Answer: Spontaneous polymerization during storage can be triggered by several factors:
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Inhibitor Depletion: The inhibitor concentration may have fallen below the effective level.
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Oxygen Depletion: Most common inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[1][2][3] Storing under an inert gas will deactivate the inhibitor.
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Elevated Temperature: Storage at temperatures above the recommended range significantly increases the rate of polymerization.[1][3]
-
Contamination: Contamination with incompatible materials, such as oxidizing agents, strong bases, or metals, can initiate polymerization.[2]
-
Exposure to Light: UV light can trigger polymerization.
-
Issue 2: Frozen Acrylic Acid
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Question: My acrylic acid has frozen. How should I thaw it safely?
-
Answer: Improper thawing of frozen acrylic acid is extremely hazardous and can lead to violent polymerization.[1][2]
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Do NOT use direct, localized heat sources such as steam, heating mantles, or heat guns.[1] This can cause localized inhibitor depletion and trigger runaway polymerization.
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Slowly warm the entire container in a controlled manner, for example, in a water bath with a temperature not exceeding 25°C.[4]
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Gently agitate the container during thawing to ensure even distribution of the inhibitor.[4]
-
It is highly recommended to consult your supplier for specific guidance on thawing their product.[1][2]
-
Issue 3: Increased Dimer Concentration
-
Question: I've noticed an increase in the dimer concentration of my stored acrylic acid. Is this a concern?
-
Answer: The formation of diacrylic acid (dimer) is an unavoidable process that occurs over time during storage and is accelerated by higher temperatures.[1][4] While it is not the same as polymerization, the presence of dimer can affect the reactivity and performance of the acrylic acid in subsequent reactions.[1] To minimize dimer formation, adhere to the recommended storage temperatures and follow the "first-in-first-out" principle for your inventory.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for acrylic acid?
A1: Acrylic acid should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][3] The ideal storage temperature is between 15°C and 25°C.[1][3] It is crucial to store acrylic acid under an air atmosphere, never under an inert gas, as oxygen is required for the polymerization inhibitor to be effective.[1][2][3]
Q2: What inhibitors are commonly used for acrylic acid, and at what concentrations?
A2: The most common inhibitor for storing acrylic acid is the monomethyl ether of hydroquinone (MEHQ), typically at a concentration of 200 ± 20 ppm.[3] Phenothiazine (PTZ) is another common inhibitor, often used during manufacturing processes at higher temperatures.[5][6] For polymerization-grade acrylic acid, the PTZ concentration is typically reduced to less than 1 ppm.[5][6]
Q3: What materials are suitable for storing acrylic acid?
A3: Acrylic acid is corrosive to many metals.[7] Recommended materials for storage containers and piping include stainless steel, glass, or polyethylene.[1][3][8] Avoid contact with alloys containing copper or silver.[1]
Q4: How long can I store acrylic acid?
A4: Under ideal storage conditions (15-25°C, under air), a storage stability of up to one year can be expected.[1] However, it is best practice to use the "first-in-first-out" inventory management principle to minimize the duration of storage.[1] For storage periods exceeding four weeks, it is advisable to replenish the dissolved oxygen by suitable aeration.[1]
Q5: How can I check the quality of my stored acrylic acid?
A5: Regular quality control checks should include measuring the inhibitor concentration and the polymer content. ASTM D3125 is a standard test method for determining the concentration of MEHQ.[9] The presence of polymer can be visually inspected (for turbidity or solids) or quantified using analytical techniques.
Data Summary
The following table summarizes key quantitative data for the storage of acrylic acid.
| Parameter | Recommended Value | Notes |
| Storage Temperature | 15 - 25 °C | Avoid freezing (freezing point ≈ 13°C) and high temperatures.[1][3][4] |
| Inhibitor (MEHQ) | 200 ± 20 ppm | Or as agreed upon with the supplier.[3] |
| Inhibitor (PTZ) | < 1 ppm (for polymerization grade) | Used as a process inhibitor at higher concentrations.[5][6] |
| Atmosphere | Air (Oxygen is required) | Never store under an inert atmosphere.[1][2][3] |
| Dimer Formation Rate | 0.1 wt% at 15°C to 0.4 wt% at 25°C per month | This is an unavoidable degradation process.[1] |
Experimental Protocols
1. General Protocol for Determination of MEHQ Concentration by HPLC
This protocol provides a general guideline for determining the concentration of MEHQ in acrylic acid using High-Performance Liquid Chromatography (HPLC). It is based on the principles outlined in ASTM D3125.
-
Objective: To quantify the amount of MEHQ inhibitor in an acrylic acid sample.
-
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
MEHQ standard solution of known concentration
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Standard Preparation: Prepare a series of MEHQ standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of acrylic acid and dilute it with the mobile phase in a volumetric flask. Filter the diluted sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for MEHQ (typically around 289 nm).
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared acrylic acid sample.
-
-
Calculation: Determine the concentration of MEHQ in the sample by comparing its peak area to the calibration curve.
-
2. General Protocol for Visual Detection of Polymer in Acrylic Acid
This is a simple qualitative test to check for the presence of polymer in acrylic acid.
-
Objective: To visually inspect for the presence of polymer in an acrylic acid sample.
-
Materials:
-
Clear glass test tube or beaker
-
Acrylic acid sample
-
-
Procedure:
-
Place a representative sample of the acrylic acid into a clear glass container.
-
Visually inspect the sample against a well-lit background.
-
Look for any signs of:
-
Turbidity or cloudiness: This may indicate the presence of fine polymer particles.
-
Precipitate or solid particles: These are clear indicators of polymer formation.
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Increased viscosity or gel-like consistency: This suggests significant polymerization has occurred.
-
-
-
Interpretation: A clear, transparent liquid with no visible particles or increased viscosity is indicative of a sample with no significant polymer formation.
Visualizations
Caption: Troubleshooting flowchart for acrylic acid polymerization.
Caption: Mechanism of polymerization inhibition by MEHQ and Oxygen.
References
- 1. synthomer.com [synthomer.com]
- 2. chemwinfo.com [chemwinfo.com]
- 3. Acrylic acid (HSG 104, 1997) [inchem.org]
- 4. arkema.com [arkema.com]
- 5. EP0775686A1 - Process for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 6. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 7. Acrylic acid (EHC 191, 1997) [inchem.org]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. kelid1.ir [kelid1.ir]
improving the regioselectivity of Friedel-Crafts acylation for substituted benzenes
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of Friedel-Crafts acylation for substituted benzenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in Friedel-Crafts acylation?
A1: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups (activating groups) direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups (deactivating groups) direct it to the meta position. Steric hindrance can also play a significant role, often favoring the para product over the ortho product.[1][2][3]
Q2: Why is my Friedel-Crafts acylation yielding a mixture of isomers?
A2: The formation of multiple products is a common issue and can be attributed to several factors. If your substrate has an activating group, it will naturally produce a mixture of ortho and para isomers.[4] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the choice of Lewis acid catalyst.[5][6] In some cases, particularly with highly activated rings, polyacylation can occur, though it is less common than in Friedel-Crafts alkylation because the acyl group deactivates the ring to further substitution.[1][7]
Q3: Can I perform Friedel-Crafts acylation on a benzene ring with a strongly deactivating group?
A3: Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings, such as those bearing nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups.[1][8] The presence of these electron-withdrawing groups makes the aromatic ring too electron-poor to be attacked by the acylium ion electrophile.[1] Similarly, substrates with basic amino groups (-NH₂) are problematic as they form complexes with the Lewis acid catalyst, deactivating it.[9][10]
Q4: How does the choice of Lewis acid catalyst affect regioselectivity?
A4: While the directing effect of the ring's substituents is the primary determinant of regioselectivity, the Lewis acid catalyst can influence the ortho/para ratio. The size of the catalyst-acylating agent complex can increase steric hindrance at the ortho position, thus favoring the para product. The catalyst's strength can also play a role; for deactivated substrates, stronger Lewis acids or alternative Brønsted acids like triflic acid might be necessary to facilitate the reaction.[6]
Q5: Are there "greener" alternatives to traditional Lewis acids for improving regioselectivity?
A5: Yes, green chemistry approaches are being developed to address the environmental concerns associated with traditional Lewis acids like AlCl₃. Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, have been used as both a catalyst and a solvent, offering high yields and regioselectivity with the benefit of being recyclable.[11] Other solid acid catalysts are also being explored to minimize waste and environmental impact.[12][13]
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Undesired Isomer Ratio)
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or below) to favor the kinetically controlled product.[5] |
| Inappropriate Solvent | The polarity of the solvent can influence the ortho/para ratio. Experiment with different solvents. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the para isomer due to steric considerations.[5][6] |
| Steric Hindrance | If the desired product is the ortho isomer but the para is favored, consider using a less bulky acylating agent if your synthesis allows. Conversely, to enhance para selectivity, a bulkier acylating agent or Lewis acid might be employed.[1] |
| Catalyst Choice | The choice of Lewis acid can impact the steric environment around the electrophile. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) to see if the isomer ratio improves.[14] |
Issue 2: Low Yield of the Desired Isomer
| Possible Cause | Suggested Solution |
| Deactivated Aromatic Ring | If your substrate is moderately deactivated, consider using a stronger Lewis acid or a Brønsted acid like triflic acid. Increasing the reaction temperature may also be necessary, but monitor for side reactions.[6] For strongly deactivated rings, an alternative synthetic route is likely required.[9] |
| Catalyst Inactivity | Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[1][6] Use a fresh, unopened container of the Lewis acid if possible. |
| Insufficient Catalyst | Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid because the ketone product complexes with it, taking it out of the catalytic cycle.[1][7] Ensure you are using at least one equivalent of the catalyst. |
| Sub-optimal Reaction Conditions | Systematically optimize the reaction temperature and time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1][5] |
Experimental Protocols
Protocol 1: Classic Friedel-Crafts Acylation of Anisole
This protocol describes the traditional method for the acylation of anisole, which typically yields the para-substituted product as the major isomer.[15]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried.[15]
-
Reagent Preparation: In a fume hood, cautiously add 1.1 equivalents of anhydrous AlCl₃ to the reaction flask. Add DCM to the flask to create a slurry.[15]
-
Cool the mixture to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of 1.0 equivalent of anisole in DCM. Add this solution dropwise to the stirred AlCl₃ suspension.
-
In a separate, dry container, dissolve 1.05 equivalents of acetyl chloride in DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.[5]
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC.[5]
-
Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir vigorously.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.[5]
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alexandonian.com [alexandonian.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemijournal.com [chemijournal.com]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Friedel-Crafts Acylation Work-up: A Guide to Minimizing Product Loss
Technical Support Center
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the work-up procedure, particularly the removal of the aluminum chloride catalyst, can be fraught with challenges leading to significant product loss. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of your Friedel-Crafts acylation reaction.
Issue 1: Persistent Emulsion Formation During Aqueous Extraction
Cause: Emulsions are a common problem in Friedel-Crafts work-ups and are often caused by the precipitation of fine aluminum salts (aluminum hydroxide/oxide) when the reaction mixture is quenched with water.[1] These fine particles, along with potential surfactant-like byproducts, can stabilize the interface between the organic and aqueous layers.[1] Vigorous shaking of the separatory funnel can also contribute to the formation of a stable emulsion.[1]
Solution:
-
Patience and Gentle Agitation: Often, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can lead to the breaking of the emulsion as droplets coalesce. Gentle swirling or tapping of the funnel can aid this process.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) or solid NaCl increases the ionic strength of the aqueous layer. This reduces the solubility of organic components in the aqueous phase and helps to break the emulsion, promoting phase separation.[1]
-
Filtration: For particularly stubborn emulsions stabilized by suspended solids, filtering the entire mixture through a pad of a filter aid like Celite® can be effective.[1] The filter aid traps the fine particles, allowing for a clean separation of the liquid layers.
-
Modified Quenching: Instead of quenching directly with water or ice, consider a modified approach. Quenching with a 3M HCl solution and gently heating for 5-10 minutes can help to break down the aluminum salts into more soluble species, preventing the formation of fine precipitates that stabilize emulsions.
Issue 2: Low Product Yield After Work-up
Cause: Product loss during the work-up can be attributed to several factors, including incomplete extraction from the aqueous layer due to emulsion formation, or decomposition of the product. The ketone product forms a stable complex with the aluminum chloride catalyst, and inefficient breaking of this complex can lead to the product remaining in the aqueous phase during extraction.[2]
Solution:
-
Acidic Quenching: Quenching the reaction mixture on a mixture of ice and concentrated hydrochloric acid is a standard and effective method.[3] The acid helps to decompose the aluminum-ketone complex, releasing the product into the organic phase.
-
Thorough Extraction: After the initial separation, it is crucial to re-extract the aqueous layer with fresh portions of the organic solvent to ensure maximum recovery of the product.
-
Temperature Control: While gentle heating can help dissolve aluminum salts, excessive heat should be avoided as it could potentially lead to product degradation, depending on the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid, like aluminum chloride, required for Friedel-Crafts acylation?
A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting aryl ketone product form complexes with the catalyst. This complexation deactivates the catalyst, so a molar equivalent is needed to ensure there is enough active catalyst to drive the reaction to completion.
Q2: Can I use water to quench the reaction instead of acidic water?
While water can be used, it often leads to the formation of gelatinous aluminum hydroxide, which can be difficult to handle and often leads to emulsion formation. Quenching with dilute acid helps to keep the aluminum salts in a more soluble form, facilitating a cleaner separation.[2]
Q3: What is the purpose of adding brine during the work-up?
Adding brine, a saturated solution of sodium chloride, serves two main purposes. Firstly, it helps to break emulsions by increasing the polarity of the aqueous layer, which forces the less polar organic molecules into the organic phase. Secondly, it helps to remove dissolved water from the organic layer, acting as a preliminary drying step before the use of a solid drying agent like anhydrous magnesium sulfate or sodium sulfate.
Q4: My product is a solid. How does this affect the work-up procedure?
If your product is a solid, it may precipitate out during the quenching or extraction process. If this occurs, you may need to add more organic solvent to dissolve the product completely before proceeding with the separation. Alternatively, you can collect the solid by filtration, and then extract the aqueous filtrate with an organic solvent to recover any dissolved product.
Experimental Protocol: Robust Work-up for Friedel-Crafts Acylation
This protocol is designed to minimize product loss by addressing the common issue of emulsion formation.
Materials:
-
Reaction mixture from Friedel-Crafts acylation
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
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Beakers and Erlenmeyer flasks
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Filter paper and funnel (if necessary)
-
Rotary evaporator
Procedure:
-
Preparation of Quenching Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is approximately 1:1 by volume, but this can be adjusted based on the scale of the reaction.
-
Quenching the Reaction: Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. This should be done in a fume hood, as the reaction can be exothermic and may release HCl gas.
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Rinse the reaction flask with a small amount of the extraction solvent and add this to the separatory funnel.
-
Add a larger portion of the extraction solvent to the separatory funnel.
-
Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. Drain the organic layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this can generate CO₂ gas, so vent the separatory funnel frequently.
-
Wash the organic layer with brine to remove the majority of dissolved water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove any residual water. Stir for 5-10 minutes.
-
Filter the drying agent by gravity filtration into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Data Presentation
While specific yields are highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative comparison of different work-up strategies to guide your experimental design.
| Work-up Strategy | Advantages | Disadvantages | Best Suited For |
| Quenching with Ice/Water | Simple and readily available materials. | High likelihood of forming persistent emulsions due to aluminum hydroxide precipitation. | Small-scale reactions where potential product loss is acceptable. |
| Quenching with Ice/Conc. HCl | Effectively breaks the aluminum-ketone complex. Helps to keep aluminum salts dissolved. | Requires handling of concentrated acid. Can be highly exothermic. | General purpose, reliable method for a wide range of substrates. |
| Quenching with Dilute HCl and Gentle Heating | Excellent for dissolving aluminum salts and preventing emulsions. | Requires careful temperature control to avoid product decomposition. | Reactions where the product is known to be thermally stable. |
Visualization of the Work-up Workflow
The following diagram illustrates the decision-making process during a robust Friedel-Crafts acylation work-up.
Caption: A workflow diagram for a robust Friedel-Crafts acylation work-up procedure.
References
catalyst deactivation in Friedel-Crafts acylation and solutions
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst deactivation in Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Friedel-Crafts acylation?
A1: Catalyst deactivation in Friedel-Crafts acylation is primarily caused by three main factors:
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Complexation with the Ketone Product: The ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex is often irreversible under reaction conditions, effectively removing the catalyst from the reaction cycle.[1][2] Consequently, a stoichiometric amount of the catalyst is typically required.[1][2]
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Reaction with Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will react with and hydrolyze the catalyst, rendering it inactive.[1]
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Interaction with Substrates: Aromatic compounds bearing certain functional groups can deactivate the catalyst. For instance, amines (-NH₂) and alcohols (-OH) can react with the Lewis acid, leading to catalyst deactivation.[1][3] Similarly, strongly electron-withdrawing groups on the aromatic ring can make the substrate too unreactive for the acylation to proceed.[1][4]
Q2: Why is my Friedel-Crafts acylation reaction showing a low or no yield?
A2: A low or non-existent yield in a Friedel-Crafts acylation reaction can be attributed to several factors, many of which are related to catalyst deactivation:
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Insufficient Catalyst: Due to the formation of a stable complex with the ketone product, a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent is often necessary.[1][2] If a catalytic amount is used, the reaction will likely stop once the catalyst is complexed.
-
Presence of Water: Anhydrous conditions are crucial for the success of Friedel-Crafts acylation.[1] Trace amounts of water can deactivate the catalyst, leading to a significant drop in yield.
-
Deactivated Aromatic Ring: If the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated for the electrophilic aromatic substitution to occur.[1][5]
-
Incompatible Functional Groups: Functional groups such as amines and alcohols on the aromatic substrate can react with the Lewis acid catalyst, leading to its deactivation.[3]
Q3: Can the Lewis acid catalyst be regenerated and reused?
A3: While the complexation of the Lewis acid catalyst with the ketone product is generally stable under reaction conditions, the catalyst can be recovered during the workup.[2] The addition of water or an aqueous acid solution during the workup hydrolyzes the complex, liberating the ketone product.[1] However, this process also hydrolyzes the aluminum chloride, converting it to aluminum hydroxides. Regeneration of anhydrous AlCl₃ from its hydrated form is not a straightforward laboratory procedure. For solid acid catalysts like zeolites and clays, regeneration is more feasible and typically involves washing with a solvent to remove adsorbed products and byproducts, followed by calcination at high temperatures to remove coke deposits and restore acidity.[6]
Troubleshooting Guides
Issue 1: The reaction has not proceeded to completion, or the yield is very low.
This is a common issue in Friedel-Crafts acylation. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of dry nitrogen or argon immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for dichloromethane) and distilled under an inert atmosphere.
-
Reagents: Use freshly opened containers of anhydrous Lewis acids. If the catalyst has been stored for a long time, its activity may be compromised. Aromatic substrates and acylating agents should also be dry. Liquid reagents can be distilled from appropriate drying agents.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.
Issue 2: The catalyst appears to have been consumed, and the reaction has stopped prematurely.
This is often due to the complexation of the catalyst with the product or impurities.
Catalyst Deactivation Pathways:
Caption: Common pathways for Lewis acid catalyst deactivation.
Solution: Utilizing Alternative Solid Acid Catalysts
To overcome the limitations of traditional Lewis acid catalysts, consider using solid acid catalysts such as zeolites, clays, or supported catalysts. These offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation
| Catalyst Type | Typical Examples | Stoichiometry | Recyclability | Sensitivity to Moisture |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric | Difficult | High |
| Zeolites | H-Y, H-BEA | Catalytic | High | Moderate |
| Clays | Montmorillonite K-10 | Catalytic | High | Moderate |
| Supported Catalysts | In₂O₃/MCM-41 | Catalytic | High | Low[6] |
Experimental Protocol: Acylation of Anisole with Acetic Anhydride using H-Y Zeolite
-
Catalyst Activation: Activate the H-Y zeolite catalyst by heating it at 500°C for 4 hours under a stream of dry air to remove any adsorbed water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add the activated H-Y zeolite (10 wt% of the limiting reagent).
-
Reagent Addition: Add anisole and the solvent (e.g., 1,2-dichloroethane) to the flask. Heat the mixture to the desired reaction temperature (e.g., 100°C).
-
Acylating Agent: Add acetic anhydride dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. Wash the catalyst with the solvent.
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Product Isolation: The filtrate can then be worked up by washing with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent, dried, and then calcined at 500°C to be reused in subsequent reactions.[6]
By understanding the common causes of catalyst deactivation and implementing these troubleshooting strategies and alternative protocols, researchers can improve the efficiency and success rate of their Friedel-Crafts acylation reactions.
References
Technical Support Center: Managing Exothermic Friedel-Crafts Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in exothermic Friedel-Crafts reactions. Our aim is to help you effectively manage temperature control to ensure reaction success, safety, and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during exothermic Friedel-Crafts reactions, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Issue 1: Reaction Runaway and Poor Temperature Control
Q1: My reaction temperature is increasing uncontrollably, even with an ice bath. What's happening and how can I prevent it?
A1: An uncontrolled temperature increase, or "runaway reaction," is a critical safety hazard in exothermic Friedel-Crafts reactions. It occurs when the heat generated by the reaction exceeds the rate of heat removal.
Potential Causes:
-
Rate of Reagent Addition: The reaction between the Lewis acid (e.g., AlCl₃) and the acyl or alkyl halide is highly exothermic. Adding the electrophile or the aromatic substrate too quickly generates heat faster than the cooling system can dissipate it.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction. An ice/water slurry provides better surface contact and cooling than ice alone. For larger scales, a cryocooler or a larger cooling bath may be necessary.
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Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.
-
High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and greater heat evolution per unit of time.
Solutions:
-
Slow, Controlled Addition: Use a dropping funnel to add the limiting reagent dropwise, carefully monitoring the internal reaction temperature with a thermometer.
-
Pre-Cooling: Cool the reaction flask containing the aromatic substrate and Lewis acid suspension to the target temperature (e.g., 0 °C) before starting the addition of the alkyl/acyl halide.
-
Efficient Cooling and Stirring: Ensure vigorous stirring and use an appropriate cooling bath. For reactions requiring sub-zero temperatures, consider dry ice/acetone (-78 °C) or other suitable cold baths.
-
Dilution: Running the reaction in an appropriate anhydrous solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.
Issue 2: Low or No Product Yield
Q2: My reaction has a very low yield or is not working at all. What are the common culprits?
A2: Low or no yield in Friedel-Crafts reactions can be attributed to several factors related to reactants, catalyst, and reaction conditions.
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Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.
-
Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1]
-
Sub-optimal Reaction Temperature: Some reactions require heating to overcome the activation energy, while others need to be cooled to prevent side reactions. The optimal temperature is crucial for good yield.[1]
Troubleshooting Workflow for Low Yield
Issue 3: Formation of Multiple Products (Polysubstitution & Isomers)
Q3: I am observing the formation of multiple products. Why is this happening and how can I control it?
A3: The formation of multiple products is a common issue, particularly in Friedel-Crafts alkylation, and is often related to temperature and reaction control.
Common Causes & Solutions:
-
Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups.
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Solution: Use a large excess of the aromatic substrate to statistically favor mono-alkylation.
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-
Carbocation Rearrangement (Alkylation): The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, resulting in a mixture of isomeric products. This is less of an issue in acylation as the acylium ion does not typically rearrange.
-
Solution: To avoid rearrangement, perform a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) to obtain the desired alkyl-substituted product.
-
-
Thermodynamic vs. Kinetic Control: The regioselectivity (ortho-, meta-, para- substitution) can be highly dependent on the reaction temperature. At lower temperatures, the kinetically favored product (the one that forms fastest) predominates. At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the most stable, thermodynamic product.
Data Presentation: Temperature Effects on Selectivity
Temperature plays a crucial role in determining the isomeric distribution of products in many Friedel-Crafts reactions. Below are tables summarizing this effect for specific reactions.
Table 1: Isomer Distribution in the Methylation of Toluene
| Temperature | Ortho-Xylene (%) | Meta-Xylene (%) | Para-Xylene (%) | Control Type |
| 0 °C | 54% | 17% | 29% | Kinetic |
| 25 °C | 3% | 69% | 28% | Thermodynamic |
Data sourced from Chemistry LibreTexts.[2] At 0 °C, the reaction is under kinetic control, favoring the ortho-product. As the temperature increases to 25 °C, the reaction becomes reversible, leading to the more stable meta-isomer as the major product under thermodynamic control.[2]
Table 2: Isomer Distribution in the Acylation of Naphthalene
| Solvent | Temperature | Product Ratio (α-isomer : β-isomer) | Predominant Isomer | Control Type |
| CS₂ or CH₂Cl₂ | Low Temp (e.g., 0 °C) | High α-isomer | 1-acetylnaphthalene (α) | Kinetic |
| Nitrobenzene | High Temp (e.g., 60-80 °C) | High β-isomer | 2-acetylnaphthalene (β) | Thermodynamic |
Data interpretation from multiple sources. In non-polar solvents and at low temperatures, the kinetically controlled α-isomer is favored. In polar solvents like nitrobenzene and at higher temperatures, the reaction can equilibrate to the more sterically favored and thermodynamically stable β-isomer.
Kinetic vs. Thermodynamic Control Pathway
Experimental Protocols
Adherence to a strict experimental protocol is essential for controlling the exotherm of a Friedel-Crafts reaction. Below is a detailed methodology for a typical lab-scale acylation.
Protocol: Kinetically Controlled Friedel-Crafts Acylation of Toluene
This protocol is designed to favor the formation of the kinetically controlled product by maintaining a low reaction temperature.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Toluene
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Acetyl Chloride
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Anhydrous Dichloromethane (DCM)
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Concentrated Hydrochloric Acid (HCl)
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Apparatus:
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Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping (addition) funnel
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Thermometer with an adapter
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Condenser with a drying tube (filled with CaCl₂)
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Ice bath
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, thermometer, and condenser. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere to prevent moisture contamination.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Begin stirring to form a suspension.
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Cooling: Place the entire apparatus in an ice bath and cool the suspension to 0 °C.
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Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane.
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Controlled Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Crucially, monitor the internal temperature and adjust the addition rate to maintain it at or below 5 °C.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This quenching step is highly exothermic and must be done in a fume hood with caution.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
References
Technical Support Center: Enhancing Michael Addition Efficiency Through Byproduct Recycling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Michael addition reactions by recycling byproducts.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during Michael addition experiments, with a focus on improving yield and purity through effective recycling strategies.
Q1: My Michael addition reaction is showing low yield or is not proceeding to completion. What are the primary factors to investigate?
A1: Low or incomplete conversion in a Michael addition can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Catalyst/Base Inactivity: The catalyst or base may be old, have been improperly stored, or may not be suitable for your specific substrates. Ensure your catalyst is active and the base is strong enough for effective deprotonation of the Michael donor.
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Poor Nucleophile Generation: The formation of the enolate from the Michael donor is critical. If the base is not sufficiently strong or if acidic impurities are present, the enolate concentration will be too low for the reaction to proceed efficiently.
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Low Reactivity of the Michael Acceptor: Steric hindrance near the β-carbon of the Michael acceptor or the presence of electron-donating groups can reduce its electrophilicity, thereby slowing down or preventing the reaction.
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. Some Michael additions are reversible and require specific conditions to favor product formation. It is important to optimize the reaction temperature; some reactions may benefit from cooling to minimize side reactions, while others may require heating to overcome the activation energy barrier. The solvent should be chosen to ensure all reactants are soluble.
Q2: I'm observing the formation of multiple products in addition to my desired Michael adduct. What are the common side reactions, and how can they be minimized?
A2: The formation of side products is a common challenge in Michael additions. Understanding these side reactions is key to mitigating them:
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Polymerization: Michael acceptors, particularly acrylates, can undergo polymerization, especially under basic conditions. This can be minimized by using a less reactive base, controlling the temperature, and slowly adding the Michael acceptor to the reaction mixture.
-
Bis-Addition (Double Michael Addition): The initial Michael adduct can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor. This is more common when an excess of the Michael acceptor is used. To minimize this, carefully control the stoichiometry of the reactants.
-
Self-Condensation of the Michael Donor: Some Michael donors, like ethyl cyanoacetate, can undergo self-condensation as a competing reaction. Optimizing the base and reaction conditions can help to favor the Michael addition pathway.
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1,2-Addition vs. 1,4-Addition: While Michael additions are 1,4-conjugate additions, strongly basic or "hard" nucleophiles may favor 1,2-addition to the carbonyl group. Using "softer," less basic nucleophiles can promote the desired 1,4-addition.[1]
Q3: How can I effectively separate my desired product from unreacted starting materials and byproducts for recycling?
A3: Effective separation is crucial for both obtaining a pure product and for recycling unreacted starting materials. A combination of techniques is often employed:
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Column Chromatography: This is one of the most common methods for purifying Michael addition products. A carefully selected solvent system can separate the product from unreacted starting materials, the catalyst, and byproducts.
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Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique. Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.
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Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing the organic layer with a dilute acid or base can remove basic or acidic impurities, respectively.
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Distillation: For volatile products or starting materials, distillation can be an effective separation method.
Q4: My catalyst seems to lose activity after one or two recycling cycles. What could be the cause, and how can I prevent this?
A4: Catalyst deactivation is a common issue in recycling protocols. Several factors can contribute to this:
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Poisoning: Impurities in the starting materials or solvent, or byproducts formed during the reaction, can bind to the catalyst's active sites and inhibit its activity.
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Leaching: If a heterogeneous catalyst is used, the active species may leach into the reaction mixture, leading to a gradual loss of catalytic activity with each cycle.
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Thermal Degradation: High reaction temperatures can cause the catalyst to decompose over time.
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Mechanical Loss: During the recovery and washing steps, some of the catalyst may be physically lost.
To mitigate these issues, ensure high purity of starting materials and solvents, consider milder reaction conditions, and optimize the catalyst recovery and washing procedures to minimize mechanical loss.
Data Presentation: Improving Efficiency Through Recycling
Recycling byproducts, including unreacted starting materials and the catalyst, can significantly improve the overall efficiency of Michael addition reactions. This is often quantified using green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).[2]
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Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product.[3] An ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are, in theory, incorporated into the product.[4]
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E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product.[2] A lower E-Factor indicates a more environmentally friendly process.
Catalyst Recycling in Asymmetric Michael Additions
The recycling of chiral catalysts is a key strategy for improving the efficiency and cost-effectiveness of asymmetric Michael additions. Below is a summary of the performance of various recyclable catalysts over multiple cycles.
| Catalyst Type | Michael Donor | Michael Acceptor | No. of Cycles | Avg. Yield (%) | Avg. Enantioselectivity (% ee) | Reference |
| Thiophosphoramide | Acetone | Nitroolefins | 5 | 97.4 | >99 | [5] |
| C2-Symmetric Squaramide | Kojic acid derivatives | Nitroolefins | 7 | ~Quantitative | Up to 99 | [6] |
| Ionic Liquid-Supported Primary Amine | Hydroxycoumarin | Benzylideneacetone | 3 | High (up to 97) | Up to 80 | [7] |
| Chiral Nickel Metallopolymer | 1,3-Dicarbonyls | Nitroalkenes | 11 | High | Good | [8] |
Impact of Recycling on Green Chemistry Metrics
The following table provides a hypothetical but realistic comparison of a standard Michael addition with a process that incorporates recycling of the catalyst and unreacted starting materials, illustrating the potential improvements in green chemistry metrics.
| Metric | Standard Michael Addition | Michael Addition with Recycling |
| Assumptions | 80% conversion, no recycling | 80% conversion, 95% catalyst recovery and reuse, 90% recovery and reuse of unreacted starting materials |
| Atom Economy | 100% (theoretical) | 100% (theoretical) |
| Reaction Mass Efficiency (RME) | Lower | Higher |
| E-Factor | Higher | Lower |
Experimental Protocols
This section provides detailed methodologies for performing a Michael addition with catalyst and starting material recycling, as well as for product purification.
Protocol 1: General Procedure for a Michael Addition with Catalyst and Starting Material Recycling
This protocol outlines a general workflow for a Michael addition reaction that incorporates the recycling of a homogeneous catalyst and unreacted starting materials.
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Reaction Setup: In a round-bottom flask, dissolve the Michael donor (1.2 equivalents) and the catalyst (e.g., 5 mol%) in a suitable solvent under an inert atmosphere.
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Reaction Execution: Add the Michael acceptor (1.0 equivalent) to the solution. Stir the reaction mixture at the optimized temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Initial Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Product Isolation and Starting Material Recovery:
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography. The unreacted starting materials can be recovered from the appropriate fractions.
-
-
Catalyst Recovery:
-
The catalyst may be recovered from the aqueous layer or from the column chromatography fractions, depending on its properties. For example, a water-soluble catalyst can be recovered by evaporating the aqueous layer. An ionic liquid catalyst may be recovered by precipitation with a non-polar solvent.[9]
-
-
Recycling: The recovered catalyst and starting materials can be dried and reused in subsequent reactions.
Protocol 2: Product Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) determined by TLC analysis.
-
Loading: Carefully load the slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Michael adduct.
Protocol 3: Product Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in optimizing Michael addition reactions through byproduct recycling.
Caption: General experimental workflow for a Michael addition with a recycling loop.
Caption: Troubleshooting workflow for low product yield in Michael addition reactions.
Caption: Logical relationship between recycling strategies and their impact on efficiency.
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Welcome to www.sheldon.nl [sheldon.nl]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. careerchem.com [careerchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of trans- and cis-3-Benzoylacrylic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating such structures. This guide provides a detailed comparative analysis of the ¹H NMR spectra of trans- and cis-3-benzoylacrylic acid, offering experimental data and protocols to aid in the identification and characterization of these isomers.
The geometric isomerism of trans- and cis-3-benzoylacrylic acid gives rise to distinct ¹H NMR spectra, primarily in the chemical shifts and coupling constants of the vinyl protons. The trans isomer is generally the more stable and commonly synthesized product.
¹H NMR Spectral Data Comparison
The following table summarizes the key ¹H NMR spectral data for trans- and cis-3-benzoylacrylic acid. The data for the trans isomer is well-documented, while the data for the less stable cis isomer is less common but can be predicted based on established principles of NMR spectroscopy.
| Proton Assignment | trans-3-Benzoylacrylic Acid | cis-3-Benzoylacrylic Acid (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| Vinyl Proton (Hα) | ~6.90 ppm (d) | ~6.30 ppm (d) |
| Vinyl Proton (Hβ) | ~8.40 ppm (d) | ~7.10 ppm (d) |
| Vinyl Coupling Constant (³Jαβ) | ~15.6 Hz | ~8-12 Hz |
| Benzoyl Protons (ortho) | ~8.01 ppm (m) | ~7.8-8.0 ppm (m) |
| Benzoyl Protons (meta, para) | ~7.53-7.64 ppm (m) | ~7.4-7.6 ppm (m) |
| Carboxylic Acid Proton | Broad signal, ~10-12 ppm | Broad signal, ~10-12 ppm |
Note: "d" denotes a doublet and "m" denotes a multiplet.
Analysis of Spectral Features
The most significant difference between the ¹H NMR spectra of the two isomers lies in the coupling constant (³J) between the two vinyl protons (Hα and Hβ).
-
trans-3-Benzoylacrylic Acid: The observed coupling constant of approximately 15.6 Hz is characteristic of a trans relationship between vicinal vinyl protons.[1] This large coupling arises from the dihedral angle of approximately 180° between the C-H bonds. The downfield chemical shift of Hβ (~8.40 ppm) is attributed to the deshielding effect of the adjacent carbonyl group of the benzoyl moiety.
-
cis-3-Benzoylacrylic Acid: For the cis isomer, the predicted coupling constant is in the range of 8-12 Hz. This smaller value is indicative of a cis relationship, where the dihedral angle between the C-H bonds is approximately 0°. The vinyl protons in the cis isomer are expected to appear at slightly different chemical shifts compared to the trans isomer due to the different spatial arrangement and through-space anisotropic effects of the neighboring benzoyl and carboxylic acid groups.
The signals for the aromatic protons of the benzoyl group typically appear as a complex multiplet in the range of 7.5-8.1 ppm for both isomers. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, the exact position of which can be concentration-dependent.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for obtaining the ¹H NMR spectrum of 3-benzoylacrylic acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: The spectrum is recorded on a standard NMR spectrometer, for example, a 400 MHz instrument.
-
Acquisition Parameters:
-
Number of scans: 16-32 (can be adjusted based on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: Appropriate range to cover all proton signals (e.g., 0-15 ppm)
-
-
Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Logical Relationship of Proton Environments
The following diagram illustrates the different proton environments in this compound, which give rise to the distinct signals in the ¹H NMR spectrum.
Caption: Proton environments in this compound and their corresponding ¹H NMR signals.
This guide provides a foundational understanding for the ¹H NMR analysis of trans- and cis-3-benzoylacrylic acid. By comparing the experimental data with the provided reference values, researchers can confidently determine the stereochemistry of their synthesized compounds.
References
Interpreting the 13C NMR Spectrum of 3-Benzoylacrylic Acid: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, accurate structural elucidation of organic molecules is paramount. This guide provides a detailed interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Benzoylacrylic acid, a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. We will explore the expected chemical shifts and compare the utility of 13C NMR with other common analytical techniques for the characterization of this α,β-unsaturated keto acid.
Understanding the 13C NMR Spectrum of this compound
The structure of this compound (trans-4-oxo-4-phenylbut-2-enoic acid) comprises a benzoyl group attached to an acrylic acid moiety. This unique arrangement of functional groups—a carboxylic acid, a ketone, an alkene, and an aromatic ring—results in a distinct 13C NMR spectrum. Due to the lack of readily available, unambiguously assigned experimental data in public databases, a predicted 13C NMR spectrum serves as a reliable reference for interpretation.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| C1 (Carboxylic Acid) | ~170 | Singlet |
| C2 (Alkene) | ~130 | Doublet |
| C3 (Alkene) | ~140 | Doublet |
| C4 (Ketone) | ~190 | Singlet |
| C5 (Aromatic - ipso) | ~137 | Singlet |
| C6/C10 (Aromatic - ortho) | ~129 | Doublet |
| C7/C9 (Aromatic - meta) | ~129 | Doublet |
| C8 (Aromatic - para) | ~134 | Doublet |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values. The multiplicity refers to the expected splitting pattern in a proton-coupled 13C NMR spectrum.
The predicted chemical shifts are consistent with the electronic environment of each carbon atom. The carbonyl carbons of the ketone and carboxylic acid are significantly deshielded, appearing at the downfield end of the spectrum (~190 and ~170 ppm, respectively). The olefinic carbons (C2 and C3) resonate in the typical alkene region (~130-140 ppm). The aromatic carbons show distinct signals, with the ipso-carbon (C5) appearing at a slightly different shift compared to the protonated aromatic carbons.
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the chemical structure of this compound and the corresponding predicted 13C NMR chemical shifts.
Caption: Structure of this compound with predicted 13C NMR shifts.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for determining the carbon framework of a molecule, a comprehensive characterization of this compound often involves a combination of analytical methods.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Carbon skeleton, number of unique carbons, functional group identification (carbonyls, alkenes, aromatics). | Provides detailed structural information about the carbon backbone. | Lower sensitivity compared to 1H NMR, requiring more sample or longer acquisition times. |
| 1H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | High sensitivity, provides detailed information on proton environments and neighboring protons. | Can have overlapping signals in complex molecules, making interpretation challenging. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (C=O, O-H, C=C, aromatic C-H). | Fast and simple technique for functional group identification. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides accurate molecular weight and information about structural fragments. | Does not provide direct information about the connectivity of atoms. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the conjugated π-system. | Useful for confirming the presence of conjugated systems. | Provides limited structural information beyond the chromophore. |
The α,β-unsaturated ketone moiety in this compound can be readily identified by IR spectroscopy, typically showing strong C=O stretching vibrations. Mass spectrometry would confirm the molecular weight (176.17 g/mol ) and provide fragmentation patterns characteristic of the benzoyl and acrylic acid components. 1H NMR would reveal the protons on the double bond and the aromatic ring, with their characteristic coupling patterns. However, for a definitive and unambiguous assignment of the entire carbon skeleton, 13C NMR is indispensable.
Experimental Protocol: Acquiring a 13C NMR Spectrum
The following provides a general protocol for obtaining a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: Approximately 1.0-1.5 seconds.
-
Spectral Width: 0 to 220 ppm.
3. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
Logical Workflow for Structural Elucidation
The process of identifying and characterizing an unknown sample suspected to be this compound follows a logical progression of analytical techniques.
Caption: A typical workflow for the structural elucidation of an organic compound.
A Comparative FTIR Spectroscopic Analysis of 3-Benzoylacrylic Acid's Functional Groups
In the landscape of pharmaceutical and materials science research, the precise identification of molecular structures is paramount. 3-Benzoylacrylic acid, a versatile chemical intermediate, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis.[1] This guide provides a comparative analysis of the functional groups of this compound using Fourier-Transform Infrared (FTIR) spectroscopy, with supporting data from analogous compounds to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Experimental Protocol: FTIR Spectroscopy of a Solid Sample
The acquisition of an FTIR spectrum for a solid sample such as this compound is a standard procedure in analytical chemistry. The following protocol outlines a typical methodology.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound to identify its functional groups.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-making die
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry the agate mortar and pestle.
-
Place a small amount of spectroscopy-grade KBr (approximately 100-200 mg) into the mortar and grind it to a fine powder.
-
Add a small amount of the this compound sample (approximately 1-2 mg) to the KBr powder.
-
Mix the sample and KBr intimately by grinding the mixture for several minutes until a homogeneous, fine powder is obtained.
-
Transfer a portion of the powdered mixture into the pellet-making die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FTIR spectrum of the sample over a typical wavenumber range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw spectrum by performing a background subtraction.
-
Identify the characteristic absorption peaks and their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed peaks with the vibrational modes of the functional groups present in the molecule.
-
Comparative Analysis of FTIR Data
The FTIR spectrum of this compound is characterized by the presence of a carboxylic acid, an α,β-unsaturated ketone, and an aromatic ring. The table below compares the expected and observed FTIR absorption peaks for this compound with those of benzoic acid and acrylic acid, which represent its core functional components.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Benzoic Acid (Experimental, cm⁻¹) | Acrylic Acid (Experimental, cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) | ~3300 - 2500 (very broad)[2] | ~3800 - 2000 (very broad)[3] |
| C=O Stretch | 1710 - 1690 | 1700 - 1680[2] | 1702[3] | |
| C-O Stretch | 1320 - 1210 | ~1320 - 1210[2] | 1248[3] | |
| O-H Bend | 1440 - 1395 & 950 - 910 | ~960 - 900[2] | ~930[3] | |
| α,β-Unsaturated Ketone | C=O Stretch (conjugated) | 1685 - 1665 | - | - |
| C=C Stretch (conjugated) | 1640 - 1610 | - | 1637[4] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3080 - 3030[2] | - |
| C=C Stretch | ~1600, ~1580, ~1500, ~1450 | Present[5] | - | |
| C-H Out-of-plane Bend | 900 - 675 | Present[5] | - |
Analysis of Key Functional Groups:
-
Carboxylic Acid: The most prominent feature of a carboxylic acid in an FTIR spectrum is the extremely broad O-H stretching band that typically spans from 3300 to 2500 cm⁻¹.[6][7][8][9][10] This broadness is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected to appear around 1710-1690 cm⁻¹.[6][8] Conjugation with the double bond and the aromatic ring can slightly lower this frequency. The C-O stretching and O-H bending vibrations provide further confirmation of the carboxylic acid group.[6]
-
α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone in this compound introduces a second carbonyl group. The C=O stretching vibration for this group is expected in the range of 1685-1666 cm⁻¹ due to conjugation with both the phenyl group and the carbon-carbon double bond, which lowers the frequency compared to a saturated ketone (around 1715 cm⁻¹).[11][12] The C=C double bond in conjugation with the carbonyl group typically shows a stretching absorption around 1640-1610 cm⁻¹.[13]
-
Aromatic Ring: The aromatic ring is evidenced by weak C-H stretching absorptions just above 3000 cm⁻¹.[2] More diagnostically, a series of C=C stretching bands of variable intensity are observed in the 1600-1450 cm⁻¹ region.[5] Finally, strong C-H out-of-plane bending absorptions below 900 cm⁻¹ can indicate the substitution pattern of the benzene ring.
Visualizing the FTIR Analysis Workflow
The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its FTIR spectrum.
Caption: Logical workflow for identifying functional groups in this compound via FTIR.
References
- 1. nbinno.com [nbinno.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assigning Peaks in the FTIR Spectrum of Substituted Benzoylacrylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the assignment of characteristic peaks in the Fourier-transform infrared (FTIR) spectra of substituted benzoylacrylic acids. Understanding the vibrational frequencies of these molecules is crucial for their identification, determination of purity, and elucidation of their structural properties, which are essential in fields such as medicinal chemistry and materials science. This document outlines the expected spectral features based on established principles of infrared spectroscopy and provides data from related compounds to support the assignments.
Introduction to FTIR Spectroscopy of Benzoylacrylic Acids
Substituted benzoylacrylic acids are bifunctional compounds containing a carboxylic acid and a keto group, along with an aromatic ring. Their FTIR spectra are rich in information, with characteristic absorption bands corresponding to the various functional groups. The positions of these bands, particularly the carbonyl (C=O) stretching vibrations, are sensitive to the nature and position of substituents on the benzoyl ring. This sensitivity allows for a detailed structural analysis.
The key vibrational modes to consider in the FTIR spectra of substituted benzoylacrylic acids are:
-
O-H stretching of the carboxylic acid.
-
C-H stretching of the aromatic ring and vinyl group.
-
C=O stretching of the carboxylic acid and the ketone.
-
C=C stretching of the aromatic ring and the vinyl group.
-
C-O stretching of the carboxylic acid.
-
Out-of-plane bending of aromatic C-H bonds.
Comparative Analysis of Peak Assignments
The FTIR spectral data for substituted benzoylacrylic acids can be systematically analyzed by comparing the vibrational frequencies of the key functional groups. The electronic effects of the substituents on the benzoyl ring—whether they are electron-donating or electron-withdrawing—play a significant role in shifting these frequencies.
Carbonyl (C=O) Stretching Vibrations
The most diagnostic region in the FTIR spectrum of benzoylacrylic acids is the carbonyl stretching region, typically found between 1600 and 1800 cm⁻¹. This region will exhibit two distinct C=O stretching bands: one for the carboxylic acid and one for the α,β-unsaturated ketone.
-
Carboxylic Acid C=O Stretch: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency. For dimerized saturated aliphatic acids, this absorption is in the 1720-1705 cm⁻¹ region.[1] Conjugation with a double bond or an aromatic ring can further lower this frequency.[2]
-
Ketone C=O Stretch: The C=O stretching vibration of the α,β-unsaturated ketone is influenced by conjugation with the benzene ring and the vinyl group. This conjugation delocalizes the pi-electrons, weakening the C=O bond and lowering the absorption frequency compared to a simple saturated ketone (typically 1715 cm⁻¹).[3] Aromatic ketones generally show a C=O stretch in the range of 1685-1665 cm⁻¹.
The following table summarizes the expected peak assignments for key functional groups in substituted benzoylacrylic acids. The ranges are based on typical values for related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | The broadness is due to hydrogen bonding.[2] |
| Aromatic/Vinyl | C-H Stretch | 3000-3100 | |
| Carboxylic Acid | C=O Stretch (dimer) | 1700-1730 | Position is sensitive to substituents on the benzoyl ring.[1][4] |
| Ketone | C=O Stretch | 1650-1685 | Conjugation with the aromatic ring and double bond lowers the frequency.[3][5] |
| Aromatic/Vinyl | C=C Stretch | 1450-1600 | Multiple bands are often observed. |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Often coupled with O-H in-plane bending.[4] |
| Carboxylic Acid | O-H Bend | 900-960 (broad) | Out-of-plane bend.[4] |
| Aromatic Ring | C-H Bend | 690-900 | The pattern of these out-of-plane bending bands can indicate the substitution pattern on the benzene ring. |
Influence of Substituents
Substituents on the benzoyl ring influence the electronic environment of the carbonyl groups, leading to predictable shifts in their stretching frequencies.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl): These groups increase the C=O bond order through an inductive effect, leading to a shift to higher wavenumbers (higher frequency).
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups decrease the C=O bond order through a resonance effect, leading to a shift to lower wavenumbers (lower frequency).
A study on substituted phenyl esters of benzoic acid demonstrated a correlation between the carbonyl stretching frequencies and substituent constants (σ).[6][7] A similar relationship is expected for substituted benzoylacrylic acids.
Experimental Protocol: Acquiring FTIR Spectra
A standard procedure for acquiring the FTIR spectrum of a solid sample like a substituted benzoylacrylic acid is as follows:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press. KBr is transparent in the mid-IR region.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Alternative Analytical Techniques
While FTIR is a powerful tool for functional group identification, other techniques provide complementary information for the full characterization of substituted benzoylacrylic acids.
| Technique | Information Provided | Comparison to FTIR |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. Can confirm the substitution pattern on the aromatic ring.[2] | FTIR identifies functional groups, while NMR elucidates the complete molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural information.[5] | FTIR provides information on chemical bonds, while MS gives the mass of the molecule. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule, particularly the conjugated system.[5] | FTIR probes vibrational transitions, while UV-Vis probes electronic transitions. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | FTIR gives information about bond vibrations in a bulk sample, while X-ray crystallography provides a static picture of a single crystal. |
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the assignment of peaks in the FTIR spectrum of a substituted benzoylacrylic acid.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid | Semantic Scholar [semanticscholar.org]
Mass Spectrometry Analysis of 3-Benzoylacrylic Acid and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of analytical techniques is paramount for accurate compound characterization. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 3-benzoylacrylic acid and its derivatives, supported by available experimental data and detailed protocols.
This compound and its derivatives are versatile compounds with applications in organic synthesis and potential as biologically active agents. Mass spectrometry is a cornerstone technique for their structural elucidation and quantification. This guide delves into the mass spectral behavior of these compounds under various ionization techniques, offering insights into their fragmentation patterns and analytical considerations.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique significantly impacts the ionization and fragmentation of this compound and its derivatives. While comprehensive comparative studies are limited in the published literature, an analysis of available data and general principles of mass spectrometry allows for a qualitative comparison.
| Ionization Technique | Analyte Type | Key Advantages | Key Limitations | Expected Key Fragments (for this compound) |
| Electron Ionization (EI) | Volatile, thermally stable compounds (often requires derivatization for GC-MS) | Reproducible fragmentation patterns, extensive spectral libraries available. | Can cause extensive fragmentation, molecular ion may be weak or absent. | m/z 105 (benzoyl cation), m/z 77 (phenyl cation), m/z 149, m/z 132. |
| Electrospray Ionization (ESI) | Polar, ionizable compounds (suitable for LC-MS) | Soft ionization, often preserves the molecular ion. Amenable to a wide range of derivatives. | Matrix effects can suppress ionization. Fragmentation is controlled by collision energy. | [M-H]⁻ or [M+H]⁺, loss of H₂O, loss of CO₂, benzoyl-related fragments. |
| Atmospheric Pressure Chemical Ionization (APCI) | Less polar, volatile, and semi-volatile compounds (suitable for LC-MS) | Suitable for analytes not easily ionized by ESI. Less susceptible to matrix effects than ESI. | Can be less sensitive than ESI for highly polar compounds. | [M+H]⁺ or [M-H]⁻, similar fragmentation to ESI but potentially more in-source fragmentation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Solid-phase analysis, suitable for a range of molecular weights. | High sensitivity, tolerant of some salts. | Matrix interference in the low mass range. Co-crystallization can be challenging. | [M+H]⁺, [M+Na]⁺, [M+K]⁺. Fragmentation is typically limited. |
Experimental Data and Fragmentation Analysis
Detailed experimental data on the mass spectrometry of this compound and its derivatives is sparse. However, analysis of available data provides insights into their fragmentation behavior.
This compound
The Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound using electron ionization (EI) reveals a characteristic fragmentation pattern. The molecular ion ([M]⁺˙ at m/z 176) is often observed. The most prominent peaks correspond to the stable benzoyl cation (m/z 105) and the phenyl cation (m/z 77), formed by cleavage of the bond between the carbonyl group and the acrylic acid moiety. Other significant fragments can be observed at m/z 149 ([M-CO]⁺˙) and m/z 132 ([M-CO₂]⁺˙).
Under Electrospray Ionization (ESI), this compound is expected to be readily ionized in negative ion mode to form the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule, [M+H]⁺, would be observed. Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely involve the loss of water (H₂O) and carbon dioxide (CO₂).
Derivatives of this compound
The mass spectral analysis of derivatives will be dictated by the nature of the modifying group.
-
Esters (e.g., Ethyl 3-benzoylacrylate): In ESI-MS, esters will readily form protonated molecules [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the ester alkyl group as an alkene (e.g., loss of ethene for an ethyl ester) and fragmentation of the benzoyl group.
-
Substituted Benzoyl Derivatives (e.g., 3-(4-methylbenzoyl)acrylic acid, 3-(4-methoxybenzoyl)acrylic acid): The fragmentation of these derivatives will show characteristic shifts in the mass of the benzoyl-related fragments. For example, the 4-methylbenzoyl derivative would produce a fragment at m/z 119 (CH₃-C₆H₄-CO⁺), while the 4-methoxybenzoyl derivative would show a fragment at m/z 135 (CH₃O-C₆H₄-CO⁺).
Experimental Protocols
Detailed experimental protocols for the analysis of this compound and its derivatives are not widely available in a standardized format. The following are generalized protocols based on common practices for similar analytes.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the analyte (this compound or its derivative) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis or in a suitable volatile solvent for GC-MS analysis.
-
Derivatization (for GC-MS): For less volatile derivatives or to improve chromatographic properties, derivatization may be necessary. A common method for carboxylic acids is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
LC-MS/MS Method for this compound and its Derivatives
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
MS/MS Parameters: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions should be optimized for each analyte.
GC-MS Method for this compound (after derivatization)
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound derivatives.
Putative Fragmentation Pathway of this compound in EI-MS
Caption: Proposed EI fragmentation of this compound.
Potential Signaling Pathway Inhibition by this compound Derivatives
Some derivatives of this compound have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can lead to apoptosis (programmed cell death) in cancer cells.[1]
Caption: Inhibition of EGFR signaling by this compound derivatives.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a developing area. While GC-MS with electron ionization provides characteristic fragmentation patterns for the parent compound, LC-MS with electrospray ionization is likely the more versatile technique for the analysis of a wider range of derivatives, particularly those with increased polarity or thermal lability. Further research is needed to establish comprehensive libraries of mass spectra and fragmentation pathways for this class of compounds under various ionization conditions. The potential biological activity of some derivatives highlights the importance of robust analytical methods for their characterization and quantification in complex matrices.
References
A Comparative Guide to the Reactivity of 3-Benzoylacrylic Acid and Maleic Anhydride in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. The electronic nature of the dienophile is a critical determinant of reaction rate and efficiency. This guide provides an objective comparison of the reactivity of two dienophiles, 3-benzoylacrylic acid and maleic anhydride, in their Diels-Alder reactions, with a focus on their cycloaddition with cyclopentadiene as a model diene. This comparison is supported by experimental data to inform synthetic strategy and decision-making in research and development.
Executive Summary
Maleic anhydride is a significantly more reactive dienophile in Diels-Alder reactions compared to this compound. This heightened reactivity is attributed to the presence of two electron-withdrawing carbonyl groups within a cyclic structure, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid, often exothermic, reaction with dienes like cyclopentadiene at room temperature. In contrast, this compound, while still activated by a carbonyl and a carboxylic acid group, exhibits more moderate reactivity. Its reactions often require heating or the use of a Lewis acid catalyst to achieve high yields and stereoselectivity.
Data Presentation: Reactivity Comparison
The following table summarizes the key performance indicators for the Diels-Alder reaction of this compound and maleic anhydride with cyclopentadiene.
| Parameter | This compound with Cyclopentadiene | Maleic Anhydride with Cyclopentadiene |
| Reaction Conditions | Typically requires heating or a Lewis acid catalyst for optimal performance. | Proceeds rapidly at room temperature, often complete within minutes.[1] |
| Reaction Yield | Good to excellent yields, reported in the range of 75-98%.[2] | High yields, with specific examples reporting 73.5%.[3] |
| Stereoselectivity | Without a catalyst at 25°C, forms a mixture of endo and exo isomers.[4] | Highly endo-selective, with the endo product being the major kinetic product.[1][5] |
| Reaction Rate | Moderate | Very rapid, often described as immediate or occurring within minutes.[1] |
Experimental Protocols
Detailed methodologies for the Diels-Alder reactions of both dienophiles with cyclopentadiene are provided below.
Diels-Alder Reaction of this compound with Cyclopentadiene (General Procedure)
-
Reactants: A mixture of trans-aroylacrylic acids (including structures similar to this compound) and a diene such as 1,3-butadiene or cyclopentadiene are used.[2]
-
Solvent: The choice of solvent can vary, with common options being toluene or dichloromethane.
-
Procedure:
-
The trans-aroylacrylic acid is dissolved in the chosen solvent.
-
Freshly distilled cyclopentadiene is added to the solution.
-
The reaction mixture is stirred, and the progress is monitored by an appropriate technique (e.g., TLC).
-
The reaction may be heated to reflux to ensure completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting product, a mixture of isomeric cyclohexene or norbornene condensed oxo acids, is then purified, typically by crystallization or column chromatography.[2]
-
-
Note: The use of a Lewis acid catalyst can be employed to improve the stereoselectivity of the reaction.[4]
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
-
Reactants:
-
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve 1.003 g of maleic anhydride in 4.0 mL of ethyl acetate.[6]
-
Add 4.0 mL of ligroin to the solution.[6]
-
Carefully add 1.0 mL of freshly prepared cyclopentadiene to the flask.[6]
-
An immediate exothermic reaction occurs, and a white solid begins to form.[6]
-
Allow the flask to cool to room temperature to continue crystallization.[6]
-
After approximately 15 minutes, cool the flask in an ice bath to maximize crystal formation.[6]
-
Collect the white crystalline product, cis-norbornene-5,6-endo-dicarboxylic anhydride, by suction filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.
-
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the Diels-Alder reaction mechanism and a typical experimental workflow.
References
3-Benzoylacrylic Acid: A Superior Scaffold for α,β-Unsaturated Ketone Chemistry in Research and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is paramount to success. In the realm of α,β-unsaturated ketones, 3-benzoylacrylic acid emerges as a highly versatile and advantageous building block, offering distinct benefits over other compounds in this class for a range of applications, particularly in the synthesis of targeted therapeutics.
This guide provides an objective comparison of this compound with other α,β-unsaturated ketones, supported by experimental data and detailed protocols. Its unique structural features and reactivity profile make it a sought-after intermediate in the synthesis of complex molecules, including potent enzyme inhibitors.[1]
Enhanced Reactivity and Versatility in Synthesis
This compound, a crystalline solid, possesses a unique molecular architecture featuring a phenyl ketone and a carboxylic acid moiety connected by an unsaturated carbon chain.[1] This arrangement confers a versatile reactivity profile, making it an ideal substrate for various organic transformations, including Michael additions, esterifications, and carbon-carbon bond-forming reactions.[1]
The presence of both a ketone and a carboxylic acid functional group allows for a wider range of synthetic modifications compared to simpler α,β-unsaturated ketones like chalcones. This dual functionality enables the creation of a diverse library of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and specialty polymers.[1]
Superior Performance in the Development of EGFR Inhibitors
A significant application of this compound lies in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer agents. The α,β-unsaturated ketone moiety acts as a "warhead" for covalent inhibitors, forming a stable bond with a cysteine residue in the EGFR active site. Several FDA-approved covalent inhibitors utilize an α,β-unsaturated carbonyl warhead.[2]
While direct comparative kinetic studies between this compound and other α,β-unsaturated ketones in the context of EGFR inhibition are not extensively documented in publicly available literature, the structural features of this compound derivatives suggest potential advantages. The ability to modify both the benzoyl and acrylic acid moieties allows for fine-tuning of the molecule's affinity and reactivity for the target protein.
The following table summarizes the inhibitory activities of various α,β-unsaturated ketone-based compounds against EGFR, highlighting the potential of this class of molecules. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 1 | EGFRWT | 93 | [3] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 1 | EGFRT790M | 174 | [3] |
| Benzofuran-nicotinonitrile | Compound 3 | EGFR TK | 930 | [4] |
| Benzofuran-nicotinonitrile | Compound 11 | EGFR TK | 810 | [4] |
| Pyrrolo[3,2-d]pyrimidine | Compound 5b | EGFRWT | 30.1 | [5] |
| Pyrrolo[3,2-d]pyrimidine | Compound 5b | EGFRT790M | 12.8 | [5] |
| Benzofuran-chalcone hybrid | Compound 60 | EGFR-TK | 550 | [6] |
| Benzofuran-chalcone hybrid | Compound 59 | EGFR-TK | 0.355 | [6] |
Experimental Protocols
General Procedure for Thiol-Michael Addition
This protocol describes a general method for the 1,4-conjugate addition of a thiol to an α,β-unsaturated ketone, a key reaction for evaluating the reactivity of Michael acceptors like this compound.
Materials:
-
α,β-unsaturated ketone (e.g., this compound)
-
Thiol (e.g., N-acetylcysteine)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Base catalyst (e.g., Triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Nitrogen atmosphere
-
Dialysis tubing
-
Freeze-dryer
Procedure:
-
Dissolve the α,β-unsaturated ketone (50 mg) in 2 mL of DMSO in a 10 mL three-neck flask.
-
Stir the solution under a nitrogen atmosphere for 30 minutes.
-
Add the desired amount of the thiol and the catalyst to the solution.
-
Continue stirring the reaction mixture for 5 hours at room temperature.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days.
-
Isolate the solid product by freeze-drying.
-
Analyze the product using techniques such as 1H NMR to confirm the structure and determine the conversion.[7]
EGFR Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly (Glu, Tyr))
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer. The final DMSO concentration should not exceed 1%.
-
Add the test inhibitor solution to the wells of a 96-well plate. Include positive (enzyme without inhibitor) and blank (no enzyme) controls.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Add the master mix to all wells.
-
Thaw the EGFR kinase on ice and dilute it to the desired concentration with the kinase assay buffer.
-
Initiate the kinase reaction by adding the diluted enzyme to the wells (except the blank).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[8][9]
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of EGFR inhibitors and the experimental processes involved, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Covalent Inhibition.
Caption: General Experimental Workflow.
Conclusion
This compound presents a compelling case as a superior building block for the synthesis of α,β-unsaturated ketone derivatives, particularly for applications in drug discovery. Its inherent dual functionality provides a platform for extensive chemical modification, enabling the generation of diverse molecular libraries. While more direct comparative studies are needed to definitively quantify its advantages over other Michael acceptors in all contexts, its successful application in the development of potent bioactive compounds underscores its significant potential for advancing research and development in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. promega.com [promega.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lewis Acid Catalysts in the Synthesis of 3-Benzoylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Friedel-Crafts Acylation of Benzene with Maleic Anhydride.
The synthesis of 3-benzoylacrylic acid, a valuable intermediate in the preparation of various pharmaceuticals and heterocyclic compounds, is commonly achieved through the Friedel-Crafts acylation of benzene with maleic anhydride. The choice of Lewis acid catalyst is a critical parameter in this reaction, significantly influencing yield, reaction conditions, and overall efficiency. This guide provides a comparative overview of several Lewis acid catalysts for this transformation, supported by available experimental data.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of different Lewis acid catalysts in the synthesis of this compound. Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for this reaction, often yielding excellent results. While specific comparative data for other Lewis acids in this exact reaction is limited in publicly available literature, data from closely related Friedel-Crafts acylations provide valuable insights into their potential efficacy.
| Lewis Acid Catalyst | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Key Considerations |
| Aluminum Chloride (AlCl₃) | ~2.15 equivalents | 1 hour | Reflux in benzene | 80-85% | Highly reactive and efficient, but hygroscopic and requires stoichiometric amounts. Generates significant HCl fumes. |
| Iron(III) Chloride (FeCl₃) | 10 mol% (in a related acylation) | 2 hours (in a related acylation) | 60 | High (up to 97% in a related acylation) | A more environmentally benign and cost-effective alternative to AlCl₃. Effective in catalytic amounts, though performance may vary depending on reaction conditions. |
| Titanium(IV) Chloride (TiCl₄) | Not specified | Not specified | Not specified | Not specified | A strong Lewis acid known to be effective in Friedel-Crafts reactions, but specific data for this compound synthesis is not readily available. Highly sensitive to moisture. |
| Tin(IV) Chloride (SnCl₄) | Not specified | Not specified | Not specified | Not specified | Another effective Lewis acid for Friedel-Crafts acylations. Its performance in this specific reaction requires further investigation. |
| Boron Trifluoride (BF₃) | Not specified | Not specified | Not specified | Not specified | A versatile Lewis acid catalyst, though its application in the synthesis of this compound is not well-documented. Often used as a gas or in an etherate complex. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are the methodologies for the synthesis of this compound using aluminum chloride, which serves as a benchmark for this reaction.
Synthesis of this compound using Aluminum Chloride (AlCl₃)
This protocol is adapted from a well-established procedure.
Materials:
-
Maleic anhydride (0.347 mol)
-
Dry, thiophene-free benzene (2.24 mol)
-
Anhydrous aluminum chloride powder (0.75 mol)
-
Concentrated hydrochloric acid
-
Water
-
Ice
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride in dry benzene.
-
With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. The addition typically takes about 20 minutes.
-
After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.
-
Cool the reaction flask thoroughly in an ice bath.
-
Hydrolyze the reaction mixture by the slow, dropwise addition of water with vigorous stirring and cooling, followed by the addition of concentrated hydrochloric acid.
-
The crude product is isolated by filtration, washed with dilute hydrochloric acid and then water.
-
Purification is achieved by dissolving the crude product in a sodium carbonate solution, filtering, and then re-precipitating the acid by adding concentrated hydrochloric acid to the filtrate.
-
The purified this compound is collected by filtration, washed with cold water, and dried. The reported yield for this procedure is between 80-85%.
Visualizing the Workflow
A clear understanding of the experimental process is facilitated by a visual representation. The following diagram, generated using Graphviz, outlines the general workflow for the Lewis acid-catalyzed synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of the Catalytic Reaction
The core of the synthesis is the Lewis acid-catalyzed Friedel-Crafts acylation. The following diagram illustrates the simplified signaling pathway of this catalytic process.
Caption: Simplified mechanism of Lewis acid-catalyzed acylation.
A Comparative Guide to the Structural Validation of 3-Substituted Benzoxaboroles Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the three-dimensional structure of 3-substituted benzoxaboroles is a critical step in drug discovery and development. These organoboron compounds are of growing interest due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Among various analytical techniques, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement, stereochemistry, and intermolecular interactions of these molecules in the solid state. This guide provides a comparative overview of the structural parameters of selected 3-substituted benzoxaboroles validated by X-ray crystallography, alongside a detailed experimental protocol.
Comparative Crystallographic Data
X-ray crystallography provides high-resolution data on bond lengths, bond angles, and torsion angles, which are essential for understanding the structure-activity relationships (SAR) of 3-substituted benzoxaboroles. The data presented in Table 1 summarizes key geometric parameters for a selection of these compounds, offering a basis for structural comparison. Variations in these parameters, influenced by the nature of the substituent at the 3-position, can significantly impact the compound's interaction with biological targets. For instance, the substitution pattern on the benzoxaborole ring can modulate the binding affinity and mode towards different enzyme isoforms.[3]
| Compound Name | C3-B Bond Length (Å) | O1-B Bond Length (Å) | C7a-B Bond Length (Å) | C3-O2-C7a Angle (°) | Reference Crystal Structure |
| 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (BBzx) | Not Applicable | 1.378 | 1.515 | 108.5 | CCDC: 1293309[4] |
| 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690/Tavaborole) | Not Applicable | 1.375 | 1.513 | 108.6 | CCDC: 1293310[4] |
| 5-fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1(3H)-ol | 1.589 | 1.481 | 1.522 | 102.7 | CCDC: 2154336[5] |
| 5-fluoro-3-thiomorpholin-4-yl-2,1-benzoxaborol-1(3H)-ol | 1.593 | 1.478 | 1.524 | 102.5 | CCDC: 2154337[5] |
Note: The crystallographic data presented here is sourced from published studies and the Cambridge Crystallographic Data Centre (CCDC). Researchers should consult the original publications for a comprehensive understanding of the structural details.
Experimental Protocol: Single-Crystal X-ray Diffraction of 3-Substituted Benzoxaboroles
The successful determination of a crystal structure is highly dependent on the quality of the crystal. The following protocol outlines the key steps for the structural validation of 3-substituted benzoxaboroles.
1. Crystallization: The primary and often most challenging step is to obtain a single crystal of suitable quality (typically >0.1 mm in all dimensions) and free of significant defects.[6][7]
-
Solvent Selection: A crucial first step is to determine the solubility profile of the compound in a range of solvents.[8]
-
Common Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: This is a gentle and versatile method where a solution of the analyte in a less volatile solvent is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent.[8] The slow diffusion of the anti-solvent vapor into the analyte solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of X-rays.
-
X-ray Source: Monochromatic X-rays are typically generated by a rotating anode or a synchrotron source.[9]
-
Diffraction Pattern: The crystal diffracts the X-rays in a specific pattern of reflections. The angles and intensities of these diffracted beams are meticulously measured. Each compound possesses a unique diffraction pattern.[6]
3. Structure Solution and Refinement:
-
Phase Problem: A significant challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted waves cannot be directly measured. For small molecules like benzoxaboroles, direct methods are commonly employed to solve this problem.[6]
-
Electron Density Map: The solved phases, combined with the measured intensities, are used to calculate an electron density map of the crystal.
-
Model Building: An initial atomic model of the molecule is built to fit the electron density map.
-
Refinement: The atomic positions, thermal parameters, and other structural parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[6] The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for Structural Validation
The following diagram illustrates the typical workflow for the validation of a 3-substituted benzoxaborole structure using X-ray crystallography.
Caption: A flowchart illustrating the key stages in the structural validation of 3-substituted benzoxaboroles via X-ray crystallography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A combined experimental-computational study of benzoxaborole crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. iucr.org [iucr.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Comparative Guide to Assessing the Purity of 3-Benzoylacrylic Acid: Titration vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of the purity of key chemical intermediates is paramount. This guide provides a comprehensive comparison of two common analytical techniques—acid-base titration and gas chromatography (GC)—for assessing the purity of 3-Benzoylacrylic acid. This document details experimental protocols, presents a comparative analysis of the methods, and offers guidance on selecting the most appropriate technique for specific analytical needs.
This compound, a versatile building block in organic synthesis, demands high purity for its successful application in the development of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring both a carboxylic acid and a keto group, allows for purity assessment by multiple analytical methods. This guide focuses on a classical volumetric method, titration, and a modern chromatographic technique, gas chromatography.
Experimental Protocols
A clear understanding of the methodologies is crucial for the effective implementation and interpretation of purity analysis.
Acid-Base Titration
This traditional method relies on the neutralization reaction between the acidic carboxylic group of this compound and a standardized basic solution.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of a suitable solvent, such as neutralized ethanol or a mixture of ethanol and water. The choice of solvent is critical as this compound is insoluble in water.[1]
-
Titrant: Use a standardized 0.1 M sodium hydroxide (NaOH) solution as the titrant.
-
Indicator: Add a few drops of phenolphthalein indicator to the sample solution. Phenolphthalein is a suitable choice as it provides a sharp color change from colorless to pink at the equivalence point in the titration of a weak acid with a strong base.[2]
-
Titration: Titrate the this compound solution with the standardized NaOH solution until the first permanent faint pink color is observed.[2]
-
Calculation: The purity of this compound is calculated based on the volume of NaOH solution consumed, its molarity, and the initial mass of the sample.
Gas Chromatography (GC) Analysis
Gas chromatography separates compounds in a mixture based on their volatility and interaction with a stationary phase within a column. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility.
Protocol:
-
Derivatization: To make this compound suitable for GC analysis, the carboxylic acid group needs to be derivatized. A common method is esterification, for example, by reacting the sample with a methylating agent like diazomethane or by heating with methanol in the presence of an acid catalyst to form the more volatile methyl 3-benzoylacrylate.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used for this type of analysis.
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte from potential impurities.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For instance, an initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 280 °C, and a final hold for 5 minutes.
-
Detector Temperature: Typically set around 300 °C.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the derivatized this compound relative to the total area of all peaks in the chromatogram.
Method Comparison: Titration vs. GC Analysis
The choice between titration and GC analysis depends on the specific requirements of the purity assessment, including the need for quantitative accuracy, the identification of impurities, and throughput.
| Feature | Acid-Base Titration | Gas Chromatography (GC) Analysis |
| Principle | Neutralization of the acidic proton | Separation based on volatility and column interaction |
| Specificity | Low: Titrates all acidic functional groups | High: Separates individual components |
| Impurity Detection | Does not detect non-acidic impurities | Detects and can quantify volatile impurities |
| Quantitation | Provides total acidity (purity as the acid) | Provides relative purity based on peak areas |
| Sample Preparation | Simple dissolution | More complex (requires derivatization) |
| Throughput | High | Lower due to longer run times and sample prep |
| Cost (Equipment) | Low | High |
| Cost (Consumables) | Low | Moderate |
Visualization of Experimental Workflow
To better illustrate the logical flow of the purity assessment process, the following diagrams outline the key steps for both titration and GC analysis.
Caption: Workflow for Purity Assessment by Titration.
Caption: Workflow for Purity Assessment by GC Analysis.
Discussion and Recommendations
Titration is a cost-effective and rapid method for determining the overall acidity of a this compound sample. It is particularly useful for routine quality control when the impurity profile is well-known and does not contain other acidic components that would interfere with the measurement. However, its lack of specificity is a significant drawback, as it cannot distinguish between the target analyte and any acidic impurities.
GC analysis , on the other hand, offers high specificity and is capable of separating and quantifying individual impurities, provided they are volatile or can be made volatile through derivatization. This makes GC an excellent tool for in-depth purity profiling, identifying unknown impurities, and for use in process development and troubleshooting. The main disadvantages are the higher cost of instrumentation and the more complex and time-consuming sample preparation required.
For a comprehensive assessment of this compound purity, a combination of both techniques is often ideal. Titration can be used for rapid, routine checks of overall acidity, while GC analysis provides a more detailed picture of the impurity profile. The choice of the primary method will ultimately depend on the specific analytical needs, available resources, and the stage of research or development. For regulatory filings and in-depth characterization, the higher specificity of a chromatographic method like GC is generally preferred.
References
A Researcher's Guide to Comparing Z/E Isomeric Ratios of Benzoylacrylic Acids by ¹H NMR Spectroscopy
For scientists engaged in organic synthesis and drug development, the precise characterization of molecular geometry is fundamental. In the case of α,β-unsaturated carbonyl compounds like benzoylacrylic acids, the stereochemistry of the carbon-carbon double bond, designated as Z (zusammen, together) or E (entgegen, opposite), can significantly influence the molecule's physical properties and biological activity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most direct and powerful analytical technique for unambiguously determining the isomeric ratio of these compounds.
This guide provides a comprehensive comparison of the ¹H NMR spectral features of Z- and E-benzoylacrylic acids, complete with experimental protocols and data interpretation methods to facilitate accurate stereochemical assignment and quantification.
The Decisive Role of the Vicinal Coupling Constant (³J)
The key to distinguishing between Z and E isomers of benzoylacrylic acid lies in the analysis of the signals from the two vinylic protons (Hα and Hβ). The interaction between the magnetic moments of these non-equivalent protons on adjacent carbons leads to the splitting of their NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons.
This relationship allows for clear differentiation:
-
E (trans) Isomers : Exhibit a larger vicinal coupling constant (³J), typically in the range of 12-18 Hz, due to the approximately 180° dihedral angle between the vinylic protons.[1][2]
-
Z (cis) Isomers : Show a smaller vicinal coupling constant (³J), generally between 6-12 Hz, corresponding to a dihedral angle of roughly 0°.[1][2]
Data Presentation: ¹H NMR Parameters for Benzoylacrylic Acid Isomers
The following table summarizes the characteristic ¹H NMR data for the vinylic protons of the E and Z isomers of 3-benzoylacrylic acid. The data for the E-isomer is based on experimental findings, while the values for the Z-isomer are predicted based on established spectroscopic principles.
| Isomer | Vinylic Proton | Chemical Shift (δ) (ppm) | Vicinal Coupling Constant (³JHαHβ) (Hz) |
| E-(trans) | Hα (to COOH) | ~6.9 | 15.6[3] |
| Hβ (to COPh) | ~8.0 | 15.6[3] | |
| Z-(cis) | Hα (to COOH) | Expected ~6.5-7.0 | Expected 8-12 |
| Hβ (to COPh) | Expected ~7.2-7.8 | Expected 8-12 |
Note: Chemical shifts are solvent-dependent. The values provided are typical for CDCl₃.
The difference in chemical shifts arises from the anisotropic effects of the carbonyl and phenyl groups. In the E-isomer, Hβ is deshielded by the proximate carbonyl group of the acid, while in the Z-isomer, the vinylic protons experience different shielding environments due to the altered spatial arrangement of the substituents.
Experimental Protocols
Protocol 1: Synthesis of β-Benzoylacrylic Acid
This protocol describes a typical Friedel-Crafts acylation reaction that often produces a mixture of isomers, with the E-isomer usually predominating.
Materials:
-
Maleic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium carbonate (anhydrous)
Procedure:
-
A mixture of maleic anhydride and anhydrous benzene is prepared in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added in portions while stirring, maintaining a controlled rate to manage the exothermic reaction.
-
After the addition is complete, the mixture is heated under reflux with stirring for approximately one hour.
-
The reaction flask is cooled again in an ice bath, and the complex is hydrolyzed by the slow, dropwise addition of water, followed by concentrated hydrochloric acid.
-
The benzene is removed by steam distillation or under reduced pressure.
-
The remaining aqueous solution is cooled to induce crystallization of the crude acid.
-
The crude product is collected by suction filtration and can be purified. A common method involves dissolving the crude acid in a warm aqueous solution of sodium carbonate, filtering to remove impurities, and then re-precipitating the benzoylacrylic acid by adding hydrochloric acid to the cooled filtrate.
-
The purified solid is washed with cold water and dried.
Protocol 2: Sample Preparation and ¹H NMR Analysis
Sample Preparation:
-
Accurately weigh 5-20 mg of the synthesized benzoylacrylic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width covering 0-12 ppm is typically sufficient.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals, paying special attention to the distinct vinylic proton signals for the E and Z isomers.
Calculation of the Z/E Isomeric Ratio
The ratio of the isomers in the sample is determined directly from the ¹H NMR spectrum. Since the integrated area of a signal is proportional to the number of protons it represents, the isomeric ratio can be calculated by comparing the integrals of corresponding signals from the Z and E forms.
Procedure:
-
Identify a pair of well-resolved signals corresponding to one of the vinylic protons (e.g., Hα) for both the E and Z isomers.
-
Measure the integral value for each of these signals (let's call them IntegralE and IntegralZ).
-
The isomeric ratio is calculated as follows:
-
% E Isomer = [IntegralE / (IntegralE + IntegralZ)] * 100
-
% Z Isomer = [IntegralZ / (IntegralE + IntegralZ)] * 100
-
The Z:E ratio is therefore IntegralZ : IntegralE.
Mandatory Visualization
The following diagram illustrates the complete workflow for the determination of the Z/E isomeric ratio of benzoylacrylic acids.
Caption: Workflow for Z/E isomer ratio determination.
References
Safety Operating Guide
Proper Disposal of 3-Benzoylacrylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Benzoylacrylic acid, ensuring compliance and minimizing risk.
This compound is a yellow powder that is toxic if swallowed and causes skin, eye, and respiratory tract irritation.[1] Adherence to proper disposal protocols is therefore mandatory to protect personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling and storage of this compound require careful attention to safety protocols.
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Hand Protection | Appropriate chemical-resistant gloves to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dusty conditions are generated.[1] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
Storage and Incompatibilities: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents, and contact with these substances should be avoided.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Do not mix this compound waste with other chemical waste unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents.[1]
2. Containerization:
-
Place solid this compound waste into a clean, dry, and sealable container. The container must be compatible with the chemical.
-
Ensure the container is in good condition, with no leaks or cracks.
-
For any material used to clean up spills, such as absorbent pads, place these in the same hazardous waste container.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards: "Toxic" and "Irritant."
-
Note the date when the waste was first added to the container.
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container remains closed except when adding waste.[1][4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[5]
6. Spill Management:
-
In the event of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it.
-
For small spills, and while wearing appropriate PPE, sweep up the solid material.[1]
-
Avoid generating dust.[1]
-
Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container and label it accordingly.
-
Ventilate the area after cleanup is complete.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
